3-Chloro-2-isopropoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQVJQATJJYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-chloro-2-isopropoxypyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two core synthetic strategies, including experimental protocols, quantitative data, and process visualizations to aid in research and development.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. Its structural motifs are present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the drug discovery and development pipeline. This guide outlines two principal and chemically robust pathways for the preparation of this compound, starting from readily available precursors.
Synthesis Pathways
Two primary synthetic routes have been identified for the preparation of this compound:
-
Pathway 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine.
-
Pathway 2: Williamson Ether Synthesis from 3-Chloro-2-hydroxypyridine.
The selection of a particular pathway may depend on factors such as the availability and cost of starting materials, desired purity, and scalability.
Pathway 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine
This pathway leverages the greater reactivity of the chlorine atom at the C2 position of the pyridine ring towards nucleophilic attack. The reaction of 2,3-dichloropyridine with an isopropoxide source, typically sodium isopropoxide, yields the desired this compound.
Diagram of Synthesis Pathway 1
Caption: Synthesis of this compound from 2,3-Dichloropyridine.
Experimental Protocols
Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine (One-Pot Method)
This protocol is based on established industrial processes for the synthesis of 2,3-dichloropyridine.
-
Materials and Reagents:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (36%)
-
Ferrous Chloride (FeCl₂) or Ferrous Oxide
-
Chlorine gas or Hydrogen Peroxide (27-30%)
-
Cuprous Oxide (Cu₂O) or Copper(II) Chloride (CuCl₂)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (30% aqueous solution)
-
-
Procedure:
-
Chlorination: In a suitable reactor, dissolve 3-aminopyridine in concentrated hydrochloric acid. Add a catalytic amount of an iron salt (e.g., ferrous chloride). Introduce a chlorinating agent (e.g., chlorine gas or hydrogen peroxide) at a controlled temperature to form 2-chloro-3-aminopyridine.
-
Diazotization and Sandmeyer Reaction: Without isolating the intermediate, add a copper catalyst (e.g., cuprous oxide) to the reaction mixture. Slowly add an aqueous solution of sodium nitrite to facilitate the diazotization of the amino group and subsequent chlorination.
-
Work-up and Isolation: Upon completion of the reaction, adjust the pH to >11 with a sodium hydroxide solution. The crude product can be isolated via steam distillation and further purified by recrystallization to yield 2,3-dichloropyridine.
-
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of alkoxypyridines from chloropyridines.
-
Materials and Reagents:
-
2,3-Dichloropyridine
-
Isopropanol
-
Sodium Hydride (NaH) or Sodium Metal (Na)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Preparation of Sodium Isopropoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Carefully add sodium hydride (60% dispersion in mineral oil) or sodium metal in portions with stirring. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.
-
Nucleophilic Substitution: To the freshly prepared solution of sodium isopropoxide, add a solution of 2,3-dichloropyridine in anhydrous DMF or THF dropwise at room temperature.
-
Reaction Monitoring and Work-up: The reaction mixture is heated to a temperature between 80-120°C and monitored by a suitable chromatographic technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 3-Aminopyridine | Cl₂ or H₂O₂/HCl | Fe catalyst | HCl(aq) | 25-30 | - | 2-Chloro-3-aminopyridine | High | - |
| 2-Chloro-3-aminopyridine | NaNO₂ | Cu₂O or CuCl₂ | HCl(aq) | <10 | - | 2,3-Dichloropyridine | >74 | >99.2 |
| 2,3-Dichloropyridine | Sodium Isopropoxide | - | DMF/THF | 80-120 | 4-12 | This compound | Moderate to High | >95 |
Pathway 2: Williamson Ether Synthesis from 3-Chloro-2-hydroxypyridine
This classic ether synthesis involves the deprotonation of 3-chloro-2-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.
Diagram of Synthesis Pathway 2
Caption: Synthesis of this compound from 3-Chloro-2-hydroxypyridine.
Experimental Protocols
Synthesis of 3-Chloro-2-hydroxypyridine from 2-Piperidone
This method provides a route to the key intermediate, 3-chloro-2-hydroxypyridine.
-
Materials and Reagents:
-
2-Piperidone
-
Chlorinating agent (e.g., sulfuryl chloride, chlorine)
-
Solvent (e.g., dichloromethane, chloroform)
-
Base (for elimination step, e.g., triethylamine)
-
-
Procedure:
-
Chlorination: 2-Piperidone is reacted with a chlorinating agent to form 1,3,3-trichloro-2-piperidone.
-
Elimination: The resulting trichlorinated intermediate is treated with a base to induce the elimination of hydrogen chloride, leading to the formation of 3-chloro-2-hydroxypyridine.
-
Purification: The product is purified by recrystallization or column chromatography.
-
Synthesis of this compound
This protocol follows the general principles of the Williamson ether synthesis.[1][2]
-
Materials and Reagents:
-
3-Chloro-2-hydroxypyridine
-
A strong base (e.g., sodium hydride, potassium carbonate)
-
An isopropyl halide (e.g., 2-iodopropane, 2-bromopropane)
-
Anhydrous solvent (e.g., DMF, acetonitrile, acetone)
-
-
Procedure:
-
Deprotonation: In a dry reaction vessel under an inert atmosphere, 3-chloro-2-hydroxypyridine is dissolved in an anhydrous solvent. A base is added portion-wise to deprotonate the hydroxyl group, forming the corresponding pyridinolate salt.
-
Alkylation: The isopropyl halide is added to the reaction mixture, which is then stirred at a suitable temperature (from room temperature to reflux) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
-
Quantitative Data
| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 2-Piperidone | Chlorinating agent | - | Dichloromethane | 0 to RT | - | 1,3,3-Trichloro-2-piperidone | Good | - |
| 1,3,3-Trichloro-2-piperidone | - | Triethylamine | Dichloromethane | Reflux | - | 3-Chloro-2-hydroxypyridine | Good | >98 |
| 3-Chloro-2-hydroxypyridine | 2-Iodopropane | NaH or K₂CO₃ | DMF/Acetone | RT to Reflux | 2-12 | This compound | Good to High | >95 |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: nucleophilic substitution on 2,3-dichloropyridine and Williamson ether synthesis from 3-chloro-2-hydroxypyridine. Both routes utilize readily accessible starting materials and employ well-established chemical transformations. The choice of synthesis will be guided by the specific requirements of the research or development project, including scale, cost, and purity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-2-isopropoxypyridine (CAS No. 282723-22-2), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimental data in public literature, this guide combines theoretical predictions, data from structurally analogous compounds, and established chemical principles to offer a detailed profile of the target molecule. This document covers its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected reactivity, and potential applications in drug discovery, supported by structured data tables and explanatory diagrams.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their versatile reactivity and ability to interact with biological targets. The introduction of chloro and isopropoxy substituents onto the pyridine ring, as in this compound, is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for further chemical exploration. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide aims to provide a foundational understanding of this compound to facilitate its use in research and development.
Chemical and Physical Properties
While experimental data for this compound is scarce, its fundamental properties can be predicted using computational models and inferred from related compounds.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-(propan-2-yloxy)pyridine | --- |
| CAS Number | 282723-22-2 | --- |
| Molecular Formula | C₈H₁₀ClNO | --- |
| Molecular Weight | 171.62 g/mol | Calculated |
| Predicted Boiling Point | ~200-220 °C at 760 mmHg | Estimation based on analogous structures |
| Predicted Melting Point | Not available | --- |
| Predicted Density | ~1.1 - 1.2 g/cm³ | Estimation based on analogous structures |
| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | General chemical principles |
| Predicted LogP | ~2.5 - 3.0 | Estimation based on analogous structures |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,3-dichloropyridine can be reacted with sodium isopropoxide.
Proposed Synthetic Pathway
References
In-Depth Technical Guide to 3-Chloro-2-isopropoxypyridine (CAS No. 282723-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. The presence of a chlorine atom and an isopropoxy group on the pyridine ring of this compound offers unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis, and potential role in the development of novel therapeutic agents.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is crucial for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 282723-22-2 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [2] |
| Molecular Weight | 171.62 g/mol | [2] |
| Appearance | Dark red oil/Liquid | [3][4] |
| Storage | Sealed in dry, room temperature | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |
Synthesis and Experimental Protocols
General Synthetic Pathway
A plausible synthetic route to this compound involves the nucleophilic substitution of a chlorine atom from a dichloropyridine starting material. A common precursor for this type of reaction is 2,3-dichloropyridine.
Caption: General synthetic pathway for this compound.
Illustrative Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and should be optimized for specific laboratory conditions.
Materials:
-
2,3-Dichloropyridine
-
Anhydrous Isopropanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of Sodium Isopropoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous isopropanol (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium isopropoxide.
-
Reaction: To the freshly prepared sodium isopropoxide solution, add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Note: This is a representative protocol. Reaction conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for best results.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Pyridine and its derivatives are key components in numerous FDA-approved drugs.[5] The chloro- and alkoxy-substituents can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential as a Building Block
This compound can serve as a versatile building block for the synthesis of more complex molecules through various organic reactions. The chlorine atom at the 3-position can be a site for cross-coupling reactions, allowing for the introduction of diverse functional groups.
Caption: Potential cross-coupling reactions of this compound.
Analogues in Medicinal Chemistry
The broader class of 2-alkoxypyridines has been explored for various therapeutic targets. For instance, a series of 2-aryloxy-4-alkoxy-pyridines were identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications in treating depression.[6][7] Although this compound itself was not the lead compound in that study, this highlights the potential for this structural class in CNS drug discovery.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery. While detailed biological data for this specific molecule is scarce in the public domain, its structural features suggest it can be a valuable building block for creating diverse chemical libraries for screening against various biological targets. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry. The provided hypothetical experimental protocol can serve as a starting point for its synthesis and subsequent investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-2-isopropoxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.
Molecular Structure and Identification
This compound is a substituted pyridine derivative. The core of its structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a chlorine atom at the 3-position and an isopropoxy group at the 2-position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-chloro-2-(propan-2-yloxy)pyridine |
| CAS Number | 282723-22-2 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Canonical SMILES | CC(C)OC1=NC=CC=C1Cl |
| InChI Key | Not readily available |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on the properties of structurally similar compounds, such as other chloro- and alkoxy-substituted pyridines, the following characteristics can be inferred. These predicted values should be confirmed by experimental data.
| Property | Predicted Value/Information |
| Physical State | Likely a liquid or low-melting solid at room temperature |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated. |
| Density | Not available |
Synthesis
A plausible and common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a di-halogenated pyridine. Specifically, the reaction of 2,3-dichloropyridine with sodium isopropoxide is a viable route.
Experimental Protocol: Synthesis from 2,3-Dichloropyridine and Isopropanol
This protocol is based on general procedures for the synthesis of 2-alkoxypyridines from 2-halopyridines and should be optimized for this specific transformation.
Materials:
-
2,3-Dichloropyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Isopropanol
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.5 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium isopropoxide in situ.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dichloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Synthesis Workflow
Caption: Synthesis of this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H (at C4) | 7.6 - 7.8 | dd | 1H |
| Pyridine H (at C5) | 6.8 - 7.0 | t | 1H |
| Pyridine H (at C6) | 8.0 - 8.2 | dd | 1H |
| Isopropoxy CH | 4.8 - 5.2 | septet | 1H |
| Isopropoxy CH₃ | 1.3 - 1.5 | d | 6H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C2 | 160 - 165 |
| Pyridine C3 | 120 - 125 |
| Pyridine C4 | 138 - 142 |
| Pyridine C5 | 118 - 122 |
| Pyridine C6 | 145 - 150 |
| Isopropoxy CH | 70 - 75 |
| Isopropoxy CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N, C=C (aromatic) | 1400 - 1600 |
| C-O (ether) | 1000 - 1300 |
| C-Cl | 600 - 800 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the isopropoxy group or the chlorine atom.
Applications in Drug Development
While specific biological activities and signaling pathway modulations for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Chloro-substituted pyridines are a common scaffold in medicinal chemistry, often utilized to modulate the electronic and lipophilic properties of a drug candidate, which can influence its binding affinity, metabolic stability, and pharmacokinetic profile.
The isopropoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Logical Relationship for Potential Drug Discovery Workflow
Caption: Potential Drug Discovery Workflow.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a summary of the available information and reasonable predictions for this compound. Researchers are encouraged to perform their own experimental verification of these properties.
An In-depth Technical Guide to 3-Chloro-2-isopropoxypyridine
IUPAC Name: 3-Chloro-2-isopropoxypyridine
This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a thorough understanding of its properties, synthesis, and potential applications.
Chemical Structure and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The name is derived from the parent heterocycle, pyridine, with a chloro group at the 3-position and an isopropoxy group at the 2-position.[1][2][3][4][5]
Table 1: Estimated Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Estimated) | 2-Methoxypyridine[6] | 2-Alkylpyridines (General Trends)[7] | Pyridine[8] |
| Molecular Formula | C₈H₁₀ClNO | C₆H₇NO | Varies | C₅H₅N |
| Molecular Weight | 171.62 g/mol | 109.13 g/mol | Increases with alkyl chain length | 79.10 g/mol |
| Boiling Point | > 150 °C | ~142 °C | Increases with alkyl chain length[7] | 115.5 °C[8] |
| Density | ~1.1 g/mL | 1.044-1.050 g/mL (at 20°C)[6] | Generally increases with molecular weight[7] | 0.9819 g/mL (at 20°C)[8] |
| Solubility in Water | Sparingly soluble | Practically insoluble to insoluble[6] | Decreases with increasing alkyl chain length[7] | Very soluble[8] |
| pKa (of conjugate acid) | ~3-4 | Not available | Influenced by the alkyl group[7] | 5.19[8] |
Synthesis of this compound
A plausible and widely used method for the synthesis of 2-alkoxypyridines is the Williamson ether synthesis .[9][10][11][12] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would involve the reaction of 3-chloro-2-hydroxypyridine (or its tautomer, 3-chloro-2-pyridone) with an isopropyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for Williamson ether synthesis.[9][10][11][12] Optimization may be required for specific yields and purity.
Materials:
-
3-Chloro-2-hydroxypyridine (or 3-chloro-2-pyridone)
-
2-Bromopropane (or 2-iodopropane)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-chloro-2-hydroxypyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of the Precursor: 3-Chloro-2-hydroxypyridine
3-Chloro-2-hydroxypyridine, which exists in tautomeric equilibrium with 3-chloro-2-pyridone, is a key precursor.[13][14][15][16] Its synthesis can be achieved from 2,3-dichloropyridine. The more reactive chlorine atom at the 2-position can be selectively hydrolyzed.[14] A two-step process involving the formation of an intermediate 2-alkoxypyridine followed by acid-catalyzed cleavage is a reported method.[14]
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[17][18][19][20][21] The pyridine scaffold is a privileged structure due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to be functionalized at various positions to modulate physicochemical and pharmacological properties.[17][18]
The 3-chloro-2-alkoxypyridine motif, as present in this compound, can be a valuable building block for the synthesis of more complex molecules with potential biological activity. The chlorine atom can serve as a handle for further functionalization through cross-coupling reactions, while the isopropoxy group can influence the molecule's lipophilicity and metabolic stability.
Mandatory Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed Williamson ether synthesis for this compound.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. quora.com [quora.com]
- 5. iupac.org [iupac.org]
- 6. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 3-Chloro-2-hydroxypyridine | C5H4ClNO | CID 582210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lifechemicals.com [lifechemicals.com]
Spectral Data for 3-Chloro-2-isopropoxypyridine: An In-Depth Technical Guide
A comprehensive search for publicly available experimental spectral data (NMR, IR, MS) and detailed acquisition protocols for 3-Chloro-2-isopropoxypyridine did not yield specific results. While commercial suppliers list the compound, its detailed characterization data is not readily accessible in scientific literature or public databases.
This guide provides a general framework for the spectral analysis of a substituted pyridine, like this compound, which is crucial for researchers in drug development and chemical synthesis. The methodologies and expected data patterns described below are based on standard organic chemistry principles and spectral data of analogous structures.
I. Predicted Spectral Data
The following tables outline the expected spectral data for this compound based on its structure. These are predictions and would require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine-H4 | 7.6 - 7.8 | dd | ~7-8, ~5-6 |
| Pyridine-H5 | 6.8 - 7.0 | dd | ~7-8, ~1-2 |
| Pyridine-H6 | 8.1 - 8.3 | dd | ~5-6, ~1-2 |
| O-CH(CH₃)₂ | 5.2 - 5.4 | sept | ~6-7 |
| O-CH(CH₃)₂ | 1.3 - 1.5 | d | ~6-7 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C-O) | 160 - 162 |
| C3 (C-Cl) | 125 - 127 |
| C4 | 138 - 140 |
| C5 | 115 - 117 |
| C6 | 145 - 147 |
| O-C H(CH₃)₂ | 70 - 72 |
| O-CH(C H₃)₂ | 21 - 23 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C (pyridine ring) | 1550 - 1600, 1450 - 1500 | Strong |
| C-O (ether) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Strong |
| C-Cl | 700 - 800 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 171 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 173 | Isotopic peak for ³⁷Cl, with an intensity of approximately one-third of the [M]⁺ peak. |
| [M-CH(CH₃)₂]⁺ | 128 | Loss of the isopropyl group. |
| [M-OCH(CH₃)₂]⁺ | 112 | Loss of the isopropoxy group. |
II. Standard Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data of a novel organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made, or the sample can be analyzed as a mull in Nujol.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates or KBr is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL).
-
Acquisition: For EI, a standard electron energy of 70 eV is used. The mass analyzer scans a range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
III. Workflow for Synthesis and Spectral Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a novel organic compound.
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Chloro-2-isopropoxypyridine, a valuable starting material in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the readily available 2-chloropyridine. The methodology outlined below is based on established chemical principles and analogous reactions found in the scientific literature. This document offers detailed experimental protocols, quantitative data from similar transformations, and visual representations of the synthetic pathway and experimental workflow to aid researchers in their synthetic endeavors.
Executive Summary
The synthesis of this compound is proposed to be achieved through a two-step reaction sequence:
-
Step 1: Williamson Ether Synthesis - Nucleophilic substitution of the chlorine atom in 2-chloropyridine with isopropoxide to form 2-isopropoxypyridine.
-
Step 2: Electrophilic Chlorination - Regioselective chlorination of the 2-isopropoxypyridine intermediate at the 3-position of the pyridine ring using N-Chlorosuccinimide (NCS).
This approach offers a logical and feasible pathway to the target molecule, utilizing common and well-understood organic reactions.
Step 1: Synthesis of 2-Isopropoxypyridine via Williamson Ether Synthesis
The initial step involves a nucleophilic aromatic substitution, a variation of the classic Williamson ether synthesis, to introduce the isopropoxy group onto the pyridine ring.
Signaling Pathway: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of 2-Isopropoxypyridine.
Experimental Protocol: Synthesis of 2-Isopropoxypyridine
This protocol is adapted from analogous Williamson ether syntheses of alkoxy-aromatic compounds.
Materials:
-
2-Chloropyridine
-
Sodium metal
-
Anhydrous Isopropanol
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., argon or nitrogen), add anhydrous isopropanol. Carefully add sodium metal in small portions to the stirring isopropanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide.
-
Solvent Exchange: Remove the excess isopropanol under reduced pressure. To the resulting solid sodium isopropoxide, add anhydrous DMF via a syringe.
-
Reaction: To the stirring suspension of sodium isopropoxide in DMF, add 2-chloropyridine dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude 2-isopropoxypyridine by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Analogous Reactions
The following table summarizes typical quantitative data for Williamson ether syntheses involving the formation of aryl ethers.
| Starting Material | Alkoxide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Naphthol | Sodium ethoxide | Ethanol | Reflux | 1 | ~85 | >95 | Adapted from typical lab procedures |
| 4-Chloropyridine HCl | Sodium hydroxide/various alcohols | DMSO | 80 | 12 | 75-80 | >98 | [1] |
Step 2: Regioselective Chlorination of 2-Isopropoxypyridine
The second step involves the electrophilic chlorination of the electron-rich 2-isopropoxypyridine ring. The alkoxy group at the 2-position is an ortho-, para-director. In the case of pyridine, electrophilic substitution is generally favored at the 3- and 5-positions. The presence of the 2-isopropoxy group is expected to activate the ring towards electrophilic attack and direct the incoming electrophile to the 3-position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for such transformations.
Signaling Pathway: Electrophilic Chlorination
Caption: Electrophilic Chlorination of 2-Isopropoxypyridine.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the chlorination of activated aromatic and heteroaromatic compounds using NCS.
Materials:
-
2-Isopropoxypyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-isopropoxypyridine in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of NCS: To the stirring solution, add N-chlorosuccinimide portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench any unreacted NCS by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Quantitative Data for Analogous Reactions
The following table provides data from similar electrophilic chlorination reactions on activated aromatic systems.
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anisole | NCS | Acetonitrile | Room Temp | 2 | 95 (p-chloro) | General literature |
| Indole | NCS | Dichloromethane | 0 to Room Temp | 1 | 90 (3-chloro) | General literature |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Overall experimental workflow for the synthesis.
Conclusion
This technical guide outlines a robust and feasible synthetic strategy for the preparation of this compound. By employing a Williamson ether synthesis followed by a regioselective electrophilic chlorination, researchers can access this important building block for further derivatization in drug discovery and development programs. The provided protocols and data serve as a valuable resource for the practical implementation of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific laboratory settings and scales.
References
An In-depth Technical Guide on the Theoretical Properties of 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone in medicinal chemistry and drug development due to their versatile biological activities. 3-Chloro-2-isopropoxypyridine is a novel compound with potential applications in this field; however, a comprehensive analysis of its physicochemical and electronic properties is currently absent from the scientific literature. This technical guide outlines a robust computational and experimental framework for the thorough characterization of this compound. We propose a computational study using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. Furthermore, this guide provides a prospective synthesis protocol and outlines experimental validation methods. The presented methodologies and comparative data for structurally analogous compounds offer a valuable resource for researchers interested in the synthesis and application of this and other novel pyridine derivatives.
Introduction
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile. The subject of this guide, this compound, represents an under-explored substitution pattern with potential for novel biological interactions. The presence of a chlorine atom at the 3-position and an isopropoxy group at the 2-position suggests a unique electronic distribution and steric hindrance that could be exploited in the design of new chemical entities.
Given the lack of available experimental data for this compound, this document proposes a synergistic approach combining computational chemistry for the prediction of its theoretical properties and a clear pathway for its synthesis and experimental validation.
Proposed Computational Methodology for Theoretical Property Prediction
To elucidate the theoretical properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for predicting the properties of organic molecules. The calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian.[1][2][3]
Experimental Protocol: Computational Details
-
Geometry Optimization: The molecular structure of this compound will be optimized in the gas phase using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Spectra Prediction: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.[4][5] Calculations will be performed in a simulated chloroform solvent environment using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) to better approximate experimental conditions.
-
Electronic Properties: Key electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the molecule's polarity, reactivity, and electronic transitions.
Caption: Proposed computational workflow for determining the theoretical properties of this compound.
Data Presentation: Predicted and Comparative Properties
The following tables summarize the predicted properties for this compound based on the proposed computational study, alongside available experimental data for structurally related compounds to provide context and a basis for comparison.
Table 1: Predicted Theoretical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Melting Point | To be determined |
| Boiling Point | To be determined |
| Calculated Dipole Moment | To be calculated |
| HOMO Energy | To be calculated |
| LUMO Energy | To be calculated |
| HOMO-LUMO Gap | To be calculated |
Table 2: Physicochemical Properties of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Chloropyridine | C₅H₄ClN | 113.54 | 148 |
| 3-Chloro-2-methylpyridine | C₆H₆ClN | 127.57 | Not available |
| 3-Chloro-2-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 279.1 (Predicted)[6] |
Proposed Synthesis and Experimental Validation
A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction, a common method for the synthesis of alkoxy-substituted pyridines.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous isopropanol with cooling to manage the exothermic reaction.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2,3-dichloropyridine.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Validation of Theoretical Predictions
The synthesized this compound should be characterized by standard analytical techniques to validate the computationally predicted properties:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and compare the experimental chemical shifts with the GIAO-calculated values.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes and compare with the predicted IR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point/Boiling Point Determination: To establish these fundamental physicochemical properties.
Structural Relationships
The theoretical properties of this compound can be better understood by comparing its structure to known, simpler analogues.
Caption: Structural relationship of this compound to its analogues.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and experimental characterization of the novel compound this compound. By leveraging the predictive power of computational chemistry, we can anticipate its key properties, guiding its synthesis and potential applications. The proposed methodologies and comparative data serve as a valuable starting point for researchers in drug discovery and medicinal chemistry to explore the potential of this and other new substituted pyridine derivatives. The successful synthesis and characterization of this compound will contribute to the expanding knowledge base of pyridine chemistry and may lead to the discovery of new therapeutic agents.
References
- 1. ritme.com [ritme.com]
- 2. gaussian.com [gaussian.com]
- 3. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
An In-depth Technical Guide to 3-Chloro-2-isopropoxypyridine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-isopropoxypyridine, a halogenated alkoxy-pyridine derivative of interest in medicinal chemistry and drug discovery. While not a widely documented compound itself, its structural motifs are present in various biologically active molecules. Pyridine derivatives are a significant class of heterocyclic compounds foundational to many advancements in modern drug discovery, valued for their versatility as intermediates in organic synthesis.[1][2] This guide details a plausible and robust synthetic protocol, characterization methods, and potential applications for this compound, drawing upon established procedures for analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 3-Chloro-2-(propan-2-yloxy)pyridine |
| CAS Number | 282723-22-2 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 200-220 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the nucleophilic aromatic substitution of 2,3-dichloropyridine with isopropanol in the presence of a strong base. This method is analogous to the preparation of similar alkoxy-pyridines.
The synthetic pathway for this compound is depicted below.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura cross-coupling of 3-chloro-2-isopropoxypyridine with various boronic acids and their derivatives. As a versatile heterocyclic building block, the targeted functionalization of this compound at the C-3 position opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
The protocols outlined below are based on established methodologies for structurally analogous chloropyridines and other challenging Suzuki-Miyaura coupling reactions. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.
Key Considerations for Successful Coupling
The Suzuki-Miyaura coupling of this compound presents a specific set of challenges that must be addressed for efficient C-C bond formation:
-
C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura catalytic cycle. The electron-donating nature of the 2-isopropoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst. Therefore, the selection of a highly active catalyst system is paramount.
-
Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride and facilitate the subsequent transmetalation and reductive elimination steps of the catalytic cycle.
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for an efficient reaction. The base is required to activate the boronic acid for transmetalation.[1] The solvent must be capable of dissolving the reactants and catalyst while being stable at the required reaction temperature.
Proposed Suzuki-Miyaura Coupling Protocols
Two protocols are proposed, utilizing different palladium catalysts and ligands that have shown success in the coupling of other challenging chloropyridines.[2]
Protocol 1: Using a Buchwald Ligand (SPhos)
This protocol employs a highly effective biarylphosphine ligand, SPhos, known for its ability to facilitate the coupling of unreactive aryl chlorides.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid or boronate ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Using a Josiphos-type Ligand
This protocol utilizes a ferrocenyl-based phosphine ligand, which has also demonstrated high efficacy in cross-coupling reactions.
Materials:
-
This compound
-
Arylboronic acid or boronate ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable Josiphos-type ligand (e.g., SL-J009-1)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the Josiphos-type ligand (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Data Presentation: Comparative Reaction Conditions
The following table summarizes the key parameters of the proposed protocols for easy comparison. The expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.
| Parameter | Protocol 1 (SPhos) | Protocol 2 (Josiphos-type) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (4 mol%) | Josiphos-type (3 mol%) |
| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent System | 1,4-Dioxane / Water (5:1) | Toluene |
| Temperature | 100 °C | 110 °C |
| Typical Reaction Time | 12-24 hours | 12-24 hours |
| Expected Yield | Moderate to High | Moderate to High |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
References
Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-isopropoxypyridine is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of the chloro and isopropoxy groups on the pyridine ring allows for selective functionalization, enabling the synthesis of a diverse array of complex molecules. The chlorine atom at the C-3 position serves as a reactive handle for various cross-coupling and nucleophilic substitution reactions. The electron-donating nature of the 2-isopropoxy group influences the electronic properties of the pyridine ring, which in turn affects the reactivity of the C-3 chloro substituent. Aryl chlorides are typically less reactive than their bromide or iodide counterparts, often necessitating the use of specialized, highly active catalyst systems to achieve efficient transformations.[1][2]
These application notes provide detailed protocols for several key synthetic transformations starting from this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution. The information is intended to serve as a comprehensive guide for researchers in the development of novel compounds.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][4] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position. The activation of the C-Cl bond is the critical step and is generally more challenging than for C-Br or C-I bonds.[1] Success hinges on the careful selection of a palladium catalyst, a bulky and electron-rich phosphine ligand (such as SPhos or XPhos), and an appropriate base.[1][5] These advanced catalytic systems are designed to facilitate the oxidative addition of the palladium(0) complex to the robust C-Cl bond.[6]
Illustrative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-18 | 75-90 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | 80-95 |
| Thiophen-2-ylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 70-85 |
| Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 18 | 65-80 |
Note: Yields are estimations based on reactions with structurally similar chloropyridines and are highly dependent on the specific coupling partner and reaction optimization.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) to the vial.
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
Application Notes and Protocols: 3-Chloro-2-isopropoxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Chloro-2-isopropoxypyridine as a key intermediate in the synthesis of potential therapeutic agents. The following sections detail its application in the development of glucokinase activators, including synthetic protocols and methods for biological evaluation.
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The pyridine ring is a well-established "privileged scaffold," frequently found in a wide array of biologically active compounds and approved drugs. The presence of a chlorine atom at the 3-position and an isopropoxy group at the 2-position offers synthetic handles for further molecular elaboration and can influence the physicochemical properties and metabolic stability of the final compounds.
The primary documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of substituted pyrazole derivatives that act as glucokinase activators. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells. It functions as a glucose sensor, and its activation is a promising therapeutic strategy for the treatment of type 2 diabetes.
Application in the Synthesis of Glucokinase Activators
A key application of this compound is demonstrated in the patent literature (WO2008013924A2) for the synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives as glucokinase activators. The synthetic strategy leverages the reactivity of the chloro and isopropoxy groups on the pyridine ring to construct the desired pharmacophore.
Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-amine Derivatives
This protocol is adapted from the general methods described in patent WO2008013924A2.
Objective: To synthesize 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives using this compound as a starting material.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Hydrazine | Sigma-Aldrich | Anhydrous |
| Substituted Pyrazole | Commercially Available or Synthesized | As required |
| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Saturated aq. NH4Cl | Fisher Scientific | Reagent Grade |
| Brine | Fisher Scientific | Reagent Grade |
| Anhydrous Sodium Sulfate | Fisher Scientific | Reagent Grade |
Procedure:
Step 1: Synthesis of 2-Isopropoxy-3-hydrazinylpyridine
-
To a solution of this compound (1.0 eq) in an appropriate solvent such as ethanol or n-butanol, add hydrazine (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 2-isopropoxy-3-hydrazinylpyridine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-isopropoxy Derivatives
-
To a solution of the desired substituted pyrazole (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-isopropoxy-3-hydrazinylpyridine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(1H-pyrazol-1-yl)pyridin-2-isopropoxy derivative.
Step 3: Conversion to 3-(1H-pyrazol-1-yl)pyridin-2-amine Derivatives (Final Product)
The patent implies a subsequent conversion of the isopropoxy group to an amine, although the specific conditions for this transformation for the isopropoxy group are not detailed. A plausible method would involve nucleophilic aromatic substitution or other functional group interconversion strategies.
A general representation of the synthetic workflow is provided below.
Caption: Synthetic workflow for the preparation of glucokinase activators.
Biological Evaluation: Glucokinase Activity Assay
While the patent WO2008013924A2 does not provide specific biological data for the compounds synthesized from this compound, it describes a general method for assessing their activity as glucokinase activators. The following is a generalized protocol for a common in vitro glucokinase activity assay.
Objective: To determine the in vitro activity of synthesized compounds as glucokinase activators.
Principle: The assay measures the rate of glucose phosphorylation by glucokinase. The product, glucose-6-phosphate, is then used in a coupled enzymatic reaction with glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the change in absorbance at 340 nm or fluorescence.
Materials and Reagents:
| Reagent | Supplier |
| Recombinant human glucokinase | Commercially Available |
| Glucose | Sigma-Aldrich |
| ATP | Sigma-Aldrich |
| MgCl2 | Sigma-Aldrich |
| Dithiothreitol (DTT) | Sigma-Aldrich |
| NADP+ | Sigma-Aldrich |
| Glucose-6-phosphate dehydrogenase (G6PDH) | Sigma-Aldrich |
| HEPES buffer | Sigma-Aldrich |
| Test compounds | Synthesized |
| DMSO | Sigma-Aldrich |
Procedure:
-
Prepare Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing ATP (1 mM), NADP+ (1 mM), G6PDH (1 U/mL), and glucose (5 mM).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Protocol: a. In a 96-well plate, add a small volume of the diluted test compound solution. b. Add the recombinant glucokinase enzyme to each well. c. Initiate the reaction by adding the reagent master mix. d. Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm (or fluorescence Ex/Em = 340/460 nm) over time (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 30 °C).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound. b. Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the EC50 (half-maximal effective concentration).
Quantitative Data:
Specific quantitative data (e.g., EC50 values) for the 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives synthesized from this compound are not publicly available in the cited patent or subsequent literature. Researchers are encouraged to perform the above-described assay to determine the potency of their synthesized compounds.
Glucokinase Signaling Pathway
The activation of glucokinase by small molecules has significant downstream effects on glucose metabolism and insulin secretion. The diagram below illustrates the central role of glucokinase in pancreatic β-cells.
Caption: Glucokinase-mediated insulin secretion pathway in pancreatic β-cells.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its use in the preparation of glucokinase activators highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this versatile scaffold. Further exploration of this building block may lead to the discovery of new drug candidates for a range of diseases.
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-isopropoxypyridine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The presence of a chlorine atom at the 3-position provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The 2-isopropoxy group, being an electron-donating group, can influence the reactivity of the C-Cl bond, making the selection of an appropriate catalytic system crucial for achieving high efficiency.
These application notes provide an overview and detailed protocols for key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—utilizing this compound. The protocols are based on established methodologies for structurally similar chloropyridines and serve as a starting point for reaction optimization.
General Considerations for Cross-Coupling with this compound
Chloropyridine derivatives, such as this compound, are generally less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions. This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging. To overcome this, the use of highly active catalyst systems is often necessary. Key factors to consider for successful coupling include:
-
Choice of Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts are commonly used.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often essential for facilitating the oxidative addition of the C-Cl bond.[1]
-
Base Selection: The choice of base is critical and depends on the specific reaction and substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).
-
Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
-
Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to promote the reaction of chloropyridines.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position.
Reaction Principle
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by transmetalation with a boronic acid or ester (activated by a base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data (Representative)
The following table presents representative conditions and yields for the Suzuki-Miyaura coupling of various chloropyridines with arylboronic acids. These serve as a starting point for the optimization of reactions with this compound.
| Entry | Chloropyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3 | 2-Chloro-5-fluoropyridine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction enables the coupling of this compound with a variety of primary and secondary amines.
Reaction Principle
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data (Representative)
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of various chloropyridines.
| Entry | Chloropyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | 3-Chloro-2-aminopyridine | Cyclopentylamine | BrettPhos precatalyst (4) | - | LiHMDS | THF | 65 | 12 | 78[4] |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (RuPhos) (0.04 mmol, 4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed toluene.
-
Add this compound followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 3-alkynyl-2-isopropoxypyridine derivatives.
Reaction Principle
This reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Quantitative Data (Representative)
The following table shows representative conditions for the Sonogashira coupling of chloropyridines.
| Entry | Chloropyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 75 |
| 2 | 3-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPA | DMF | 80 | 8 | 82 |
| 3 | 2-Amino-5-chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Dioxane | 100 | 16 | 89[5] |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3.0 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6.0 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Heck Reaction: C-C (alkene) Bond Formation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a route to 3-vinyl-2-isopropoxypyridine derivatives.
Reaction Principle
The catalytic cycle begins with the oxidative addition of palladium(0) to the C-Cl bond. The resulting palladium(II) complex then undergoes migratory insertion with the alkene, followed by a β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the palladium(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Quantitative Data (Representative)
The following table presents representative conditions for the Heck reaction with chloropyridines.
| Entry | Chloropyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | 3-Chloropyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 18 | 85 |
| 3 | 4-Chloropyridine | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 12 | 65 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 4.0 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(t-Bu)₃.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, this compound, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic substitution reaction on 3-Chloro-2-isopropoxypyridine, a key intermediate in the synthesis of various compounds with potential applications in drug discovery. The primary focus of this document is the substitution of the chlorine atom at the 3-position with amine nucleophiles, a common transformation in the generation of novel molecular entities.
Introduction
This compound is a versatile building block in medicinal chemistry. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic placement of the chloro and isopropoxy groups allows for selective functionalization. The electron-donating nature of the 2-isopropoxy group can influence the reactivity of the pyridine ring, while the 3-chloro group serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, particularly nitrogen-based nucleophiles, to generate libraries of compounds for biological screening.
Reaction Principle
The nucleophilic aromatic substitution on this compound typically proceeds via an addition-elimination mechanism. An electron-rich nucleophile, such as a primary or secondary amine, attacks the carbon atom bearing the chlorine. This attack is often the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this intermediate. Subsequently, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
In cases where direct SNAr is challenging due to the electronic properties of the substrate or the nucleophile, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of the C-N bond. These reactions involve a catalytic cycle with a palladium catalyst and a suitable ligand to facilitate the coupling of the aryl chloride with the amine.
Experimental Protocols
The following section details a general protocol for the nucleophilic substitution of this compound with an amine nucleophile. This protocol should be considered a starting point and may require optimization depending on the specific amine used.
Protocol 1: Nucleophilic Aromatic Substitution with N-Methylpiperazine
This protocol describes the reaction of this compound with N-methylpiperazine.
Materials:
-
This compound (CAS: 282723-22-2)
-
N-Methylpiperazine
-
Anhydrous toluene
-
Palladium(II) acetate (for optional Buchwald-Hartwig conditions)
-
Triphenylphosphine (for optional Buchwald-Hartwig conditions)
-
Sodium tert-butoxide (for optional Buchwald-Hartwig conditions)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the starting material. Then, add N-methylpiperazine (1.2 - 1.5 eq).
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-isopropoxy-3-(4-methylpiperazin-1-yl)pyridine.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound. Please note that these are representative examples, and actual results may vary.
| Nucleophile | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylpiperazine | SNAr | Toluene | 110 (Reflux) | 16 | Moderate to High |
| Morpholine | SNAr | Toluene | 110 (Reflux) | 16 | Moderate to High |
| Aniline | Buchwald-Hartwig | Toluene | 100 | 16 | High |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.
Caption: General workflow for nucleophilic substitution.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, conditions, and products in the nucleophilic substitution reaction.
Caption: Key components of the substitution reaction.
Signaling Pathways in Drug Development
The aminopyridine derivatives synthesized from this compound are of significant interest in drug development due to their potential to interact with various biological targets. For instance, substituted aminopyridines are known to act as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. By modulating the activity of specific kinases, these compounds can interfere with signaling pathways that control cell growth, proliferation, and survival.
Furthermore, certain aminopyridine structures can function as modulators of ion channels or G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The specific nature of the substituent introduced at the 3-position can be tailored to achieve desired potency and selectivity for a particular biological target, making this synthetic route a valuable tool for generating novel therapeutic agents. The development of these compounds often involves screening against panels of kinases or other relevant targets to identify lead candidates for further optimization.
Application Notes and Protocols for 3-Chloro-2-isopropoxypyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-isopropoxypyridine as a versatile building block in medicinal chemistry and drug discovery. The substituted pyridine core is a prevalent motif in numerous biologically active compounds, and the presence of a chloro substituent at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a diverse array of chemical functionalities, making it a valuable intermediate for the synthesis of novel compounds, including potential kinase inhibitors.
Key Applications in Cross-Coupling Reactions
This compound is an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the modular construction of complex molecules from readily available starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide. This reaction is widely used to form biaryl and heteroaryl-aryl structures, which are common in pharmaceuticals.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines and N-heteroaryl amines from aryl or heteroaryl halides and primary or secondary amines.
Data Presentation: Representative Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling of Substituted Chloropyridines with Arylboronic Acids
| Entry | Chloropyridine Derivative | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOtBu (2.3) | Dioxane/H₂O (4:1) | 100 | 12 | 94[1] |
| 2 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | 56[2] |
| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ (2) | H₂O | 100 | 2 | High[3] |
Table 2: Buchwald-Hartwig Amination of Substituted Chloro(hetero)arenes with Amines
| Entry | Chloro(hetero)arene | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ (0.5) | Mor-DalPhos (1) | K₃PO₄ (1.5) | H₂O | 100 | 18 | 95[4] |
| 2 | 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ (2.5) | PPh₃ (7.5) | NaOtBu (1.53) | Toluene | 100 | 24 | 82 |
| 3 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | Reflux | 6 | 94 |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific reaction partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the vessel via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-isopropoxypyridine.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and the primary amine to the Schlenk tube.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene via syringe.
-
Heat the reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-isopropoxypyridine derivative.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical workflow for the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Synthesis: Targeting the TYK2 Signaling Pathway
Substituted pyridines are key pharmacophores in a multitude of kinase inhibitors. The Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling and are implicated in various autoimmune and inflammatory diseases.[5][6] The development of selective TYK2 inhibitors is a major focus in drug discovery.
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs, including TYK2.[2][7] Activated TYK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory response.[6][8]
The modular nature of the syntheses described above, utilizing the this compound building block, provides a powerful platform for the rapid generation of compound libraries to probe the structure-activity relationships of potential TYK2 inhibitors. For instance, the aryl or amino group introduced at the 3-position can be varied to optimize binding to the kinase active site or allosteric sites.
TYK2-Mediated Cytokine Signaling Pathway
Caption: Inhibition of the TYK2 signaling pathway by a potential inhibitor.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. bms.com [bms.com]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
Application Note and Protocol for the Synthesis of 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Chloro-2-isopropoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[1][2][3] This protocol outlines the reaction of 2,3-dichloropyridine with sodium isopropoxide, generated in situ from isopropanol and a strong base.
Reaction Principle
The synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis. In this reaction, the isopropoxide ion acts as a nucleophile, attacking the C2 position of the 2,3-dichloropyridine ring. The chlorine atom at the 2-position is a good leaving group, facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.
Reaction Scheme:
Experimental Protocol
Materials:
-
2,3-Dichloropyridine (98%+)
-
Isopropanol (Anhydrous, 99.5%+)
-
Sodium Hydride (60% dispersion in mineral oil) or Sodium metal
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of Sodium Isopropoxide:
-
Under an inert atmosphere, add anhydrous isopropanol (1.5 equivalents) to a three-necked round-bottom flask containing anhydrous THF or DMF.
-
To this solution, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath). Alternatively, small pieces of sodium metal can be used.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
-
Reaction with 2,3-Dichloropyridine:
-
Dissolve 2,3-dichloropyridine (1.0 equivalent) in a minimal amount of the same anhydrous solvent used in the previous step.
-
Add the 2,3-dichloropyridine solution dropwise to the freshly prepared sodium isopropoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (for THF) or a suitable temperature for DMF (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 2,3-Dichloropyridine | 1.0 eq |
| Isopropanol | 1.5 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Solvent | Anhydrous THF or DMF |
| Reaction Temperature | Reflux (THF) or 80-100 °C (DMF) |
| Reaction Time | Monitored by TLC/GC (typically 4-12 hours) |
| Product Yield | Dependent on reaction scale and optimization |
| Product Purity | >95% (post-purification, determined by GC/NMR) |
Visualizations
Experimental Workflow Diagram:
References
Application Notes and Protocols for 3-Chloro-2-isopropoxypyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-isopropoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the discovery and development of novel pharmaceuticals. The pyridine scaffold is a common motif in many FDA-approved drugs, and its functionalization plays a crucial role in modulating the pharmacological and pharmacokinetic properties of bioactive molecules. The presence of a chlorine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The 2-isopropoxy group can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making this compound a versatile building block for the synthesis of targeted therapies, especially in the area of kinase inhibitors.
While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogs, such as other 3-chloro-2-alkoxypyridines, are recognized as key intermediates in the synthesis of various biologically active compounds. This document provides an overview of the potential applications and detailed synthetic protocols related to this compound, drawing upon established methods for structurally similar compounds.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that block the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and division. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, the natural substrate for kinases. Substituted pyridines, such as those derived from this compound, can serve as such a core.
The general synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at the 3-position of the pyridine ring. These introduced groups can be designed to interact with specific residues in the kinase active site, thereby conferring potency and selectivity to the inhibitor.
Illustrative Signaling Pathway: PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for drug development. The diagram below illustrates a simplified representation of this pathway and indicates where a hypothetical kinase inhibitor synthesized from a this compound-derived scaffold might act.
Experimental Protocols
The following protocols are provided as general guidelines for the synthesis and application of this compound. Optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from the readily available starting material, 2,3-dichloropyridine.
Reaction Scheme:
Materials:
-
2,3-Dichloropyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Isopropanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add isopropanol (1.5 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of this compound, based on typical yields for similar nucleophilic aromatic substitution reactions.
| Parameter | Value |
| Starting Material | 2,3-Dichloropyridine |
| Reagents | Sodium hydride, Isopropanol |
| Solvent | THF |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Product Yield | 75-85% |
| Product Purity (post-purification) | >98% (by GC-MS) |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Workflow Diagram:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux under the inert atmosphere and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-isopropoxypyridine derivative.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous 3-Chloro-2-alkoxypyridines:
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related 3-chloro-2-alkoxypyridines, which can be used as a starting point for the optimization of reactions with this compound.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Chloro-2-methoxypyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 70-90 |
| 3-Chloro-2-ethoxypyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-95 |
| 3-Chloro-5-fluoro-2-methoxypyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 65-85 |
This compound is a promising pharmaceutical intermediate with significant potential for the synthesis of novel bioactive molecules, particularly kinase inhibitors. The protocols and data presented here, based on established methodologies for analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile building block. The ability to perform selective C-C bond formation at the 3-position via Suzuki-Miyaura coupling opens up a wide range of possibilities for generating diverse chemical libraries for drug discovery programs.
Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-2-isopropoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chloro-2-isopropoxypyridine is a valuable heterocyclic intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Its structure allows for further functionalization at multiple positions on the pyridine ring. This document provides a detailed protocol for the scale-up synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, a method well-suited for industrial production due to its reliability and use of accessible starting materials. The procedure is based on the Williamson ether synthesis, a robust method for forming ethers.[1][2][3]
Reaction Pathway and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution, where the isopropoxide anion acts as the nucleophile, displacing the chloride ion at the 2-position of the 2,3-dichloropyridine ring. The electron-withdrawing nature of the ring nitrogen and the adjacent chlorine atom activates the 2-position for nucleophilic attack.[4][5]
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation: Reactants and Product
The following table summarizes the materials and their properties for a representative scale-up synthesis.
| Compound | Formula | Mol. Weight ( g/mol ) | Moles (mol) | Quantity | Density (g/mL) |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 3.38 | 500 g | 1.43 |
| Sodium Hydroxide (pellets) | NaOH | 40.00 | 4.05 | 162 g | 2.13 |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | 2.0 L | 0.786 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 2.5 L | 1.10 |
| Product: | |||||
| This compound | C₈H₁₀ClNO | 171.62 | (Theoretical) 3.38 | (Theoretical) 580 g | ~1.15 |
Experimental Protocols
Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 2,3-Dichloropyridine is toxic and an irritant. Sodium hydroxide is corrosive. DMSO can enhance skin absorption of other chemicals. Isopropanol is flammable.
Protocol 1: Preparation of Isopropoxide Nucleophile
This protocol describes the in situ generation of the isopropoxide nucleophile from isopropanol and sodium hydroxide.
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with isopropanol (2.0 L) and dimethyl sulfoxide (DMSO, 2.5 L).
-
Base Addition: Begin stirring and carefully add sodium hydroxide pellets (162 g, 4.05 mol, 1.2 equiv.) to the solvent mixture. A slight exotherm may be observed.
-
Heating: Heat the mixture to 60-70 °C for 1-2 hours to ensure the formation of the sodium isopropoxide solution.
Protocol 2: Synthesis of this compound
-
Substrate Addition: To the prepared isopropoxide solution, add 2,3-dichloropyridine (500 g, 3.38 mol, 1.0 equiv.) dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 80 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C.
-
Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., GC-MS or LC-MS) until the consumption of 2,3-dichloropyridine is complete (typically 6-10 hours).
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Protocol 3: Work-up and Purification
-
Quenching: Slowly pour the cooled reaction mixture into a separate vessel containing 10 L of cold water with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 2 L).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 2 L) and saturated brine (1 x 2 L) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
References
Application of 3-Chloro-2-isopropoxypyridine in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-isopropoxypyridine and its analogs are valuable intermediates in the synthesis of a variety of agrochemicals. The pyridine ring, a common scaffold in bioactive molecules, coupled with halogen and alkoxy substituents, provides a versatile platform for the development of novel fungicides, herbicides, and insecticides. The chloro- and isopropoxy- groups can influence the molecule's reactivity, bioavailability, and interaction with biological targets. This document provides detailed application notes and protocols for the use of 3-chloro-2-alkoxypyridine derivatives in the synthesis of agrochemicals, with a specific focus on the strobilurin class of fungicides, exemplified by the synthesis of Picoxystrobin. While direct synthesis examples from this compound are not extensively documented in publicly available literature, the synthetic routes involving structurally similar 2-alkoxy- and 2-hydroxypyridine derivatives provide a strong basis for its application.
Application in Fungicide Synthesis: The Strobilurin Analogy
Strobilurin fungicides are a major class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.[1] A prominent example is Picoxystrobin, which utilizes a substituted pyridine ring as a key structural component. The synthesis of Picoxystrobin involves the coupling of a pyridine derivative with a phenylacetate moiety. This serves as an excellent model for the potential application of this compound.
Exemplary Agrochemical: Picoxystrobin
Picoxystrobin is a broad-spectrum, systemic fungicide used to control a wide range of fungal diseases in crops like cereals, fruits, and vegetables.[1][2] Its synthesis showcases the utility of pyridine intermediates in constructing complex and highly active agrochemical molecules.
Physicochemical Properties of Picoxystrobin:
| Property | Value |
| IUPAC Name | methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate |
| CAS Number | 117428-22-5 |
| Molecular Formula | C₁₈H₁₆F₃NO₄ |
| Molecular Weight | 367.3 g/mol |
| Melting Point | 75 °C |
| Water Solubility | 3.1 mg/L (at 20 °C) |
| LogP | 3.6 (at 20 °C) |
Table 1: Physicochemical properties of Picoxystrobin.[2][3]
Experimental Protocols
The following protocols are generalized from patent literature for the synthesis of Picoxystrobin and can be adapted for the use of this compound or its derivatives.[2][4][5]
Protocol 1: Synthesis of the Pyridine Intermediate (Analogous to the Precursor for Picoxystrobin)
This protocol outlines the synthesis of a 2-hydroxypyridine derivative, a common precursor for the ether linkage in strobilurin fungicides. This compound could potentially be synthesized through a similar nucleophilic substitution reaction on a di-chlorinated pyridine.
Reaction: Hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
Sodium hydroxide (aqueous solution)
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
Stainless steel autoclave
Procedure:
-
Charge a 250mL stainless steel autoclave with a 20% (w/w) aqueous solution of sodium hydroxide, 2-chloro-6-(trifluoromethyl)pyridine, and a catalytic amount of tetrabutylammonium bromide.[6]
-
Seal the autoclave and heat the oil bath to 160°C, allowing the internal pressure to reach approximately 1.2 MPa.[6]
-
Stir the reaction mixture for 10 hours.[6]
-
After cooling, the reaction mixture contains the sodium salt of 2-hydroxy-6-(trifluoromethyl)pyridine, which can be used in the subsequent step.
Quantitative Data:
| Reactant | Molar Ratio | Purity | Yield | Reference |
| 2-chloro-6-(trifluoromethyl)pyridine | 1 | 98% | High | [6] |
| Sodium Hydroxide | Excess | - | - | [6] |
Table 2: Typical reaction parameters for the synthesis of the pyridine intermediate.
Protocol 2: Synthesis of the Phenylacetate Intermediate
This protocol describes the preparation of the phenylacetate component, which will be coupled with the pyridine intermediate.
Reaction: Ring opening and esterification of 3-isochromanone
Materials:
-
3-isochromanone
-
Methanol
-
Gaseous hydrogen chloride
-
Dichloromethane
Procedure:
-
Bubble gaseous hydrogen chloride through a solution of 3-isochromanone in methanol at room temperature.[2]
-
Stir the reaction for several hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and filter any insoluble material.
-
Dry the solution to yield methyl 2-(chloromethyl)phenylacetate as an oil.[2]
Protocol 3: Coupling Reaction and Final Product Synthesis (Picoxystrobin)
This protocol details the key etherification reaction to form the core structure of Picoxystrobin, followed by the formation of the methoxyacrylate moiety. This is the step where this compound could be utilized as the pyridine component.
Reaction: Williamson ether synthesis followed by condensation
Materials:
-
Sodium salt of 2-hydroxy-6-(trifluoromethyl)pyridine (from Protocol 1)
-
Methyl 2-(chloromethyl)phenylacetate (from Protocol 2)
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Trimethyl orthoformate
-
Acetic anhydride
Procedure:
-
Etherification:
-
Dissolve the sodium salt of 2-hydroxy-6-(trifluoromethyl)pyridine in DMF.
-
Add potassium carbonate and stir the mixture at room temperature for 1 hour.[4]
-
Add methyl 2-(chloromethyl)phenylacetate dropwise, maintaining the temperature below 30°C.[4]
-
Continue stirring at room temperature for 8 hours.[4]
-
Filter the reaction mixture and concentrate under reduced pressure to obtain the intermediate, methyl 2-[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]benzeneacetate.
-
-
Condensation:
-
Purification:
-
The crude product can be purified by crystallization or column chromatography.
-
Quantitative Data:
| Step | Reactants | Solvent | Yield | Reference |
| Etherification | 2-hydroxy-6-(trifluoromethyl)pyridine, Methyl 2-(chloromethyl)phenylacetate | DMF | 78.1% | [4] |
| Condensation | Methyl 2-[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]benzeneacetate, Trimethyl orthoformate, Acetic anhydride | - | High | [5] |
Table 3: Typical yields for the synthesis of Picoxystrobin.
Diagrams
Logical Synthesis Workflow
Caption: Generalized workflow for agrochemical synthesis using a 3-chloro-2-alkoxypyridine intermediate.
Mode of Action: Inhibition of Fungal Respiration
Caption: Mechanism of action of strobilurin fungicides, which inhibit mitochondrial respiration.[1][3][7]
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. By analogy to the well-established synthesis of strobilurin fungicides like Picoxystrobin, it is evident that 3-chloro-2-alkoxypyridine derivatives can be effectively incorporated into complex molecular structures to yield potent active ingredients. The provided protocols offer a foundational methodology for researchers to explore the synthesis of new fungicides, herbicides, and insecticides. Further research into the specific applications of this compound is warranted to fully realize its potential in the development of next-generation crop protection agents.
References
- 1. Picoxystrobin | 117428-22-5 | FP102112 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. coromandel.biz [coromandel.biz]
- 4. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 5. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 6. Preparation method of picoxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 7. peptechbio.com [peptechbio.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-isopropoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-2-isopropoxypyridine. The information is structured to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of this compound via various techniques.
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. | - Use a solvent with a lower boiling point.- Add more solvent to the hot solution to decrease the concentration.- Attempt a solvent/anti-solvent system. |
| Poor recovery of the compound. | The compound is too soluble in the cold solvent; the volume of solvent used was excessive; premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| Recrystallized product is still impure. | The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice; the chosen solvent does not effectively discriminate between the product and impurities.[1] | - Allow the solution to cool slowly to room temperature before placing it in a cold bath.[1]- Perform a second recrystallization, potentially with a different solvent system.[1]- Wash the filtered crystals with a small amount of the cold recrystallization solvent.[1] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated; the compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.[1]- Try a different solvent or a solvent/anti-solvent system. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities (overlapping bands). | The eluent system has incorrect polarity; the column was not packed properly (channeling); the column was overloaded. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any air bubbles.- Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough; the compound may be irreversibly adsorbed onto the silica gel.[1] | - Gradually increase the polarity of the eluent.[1]- If the compound is suspected to be basic, adding a small amount of a base like triethylamine to the eluent can improve elution.[1] |
| "Tailing" of the product band. | The compound is interacting too strongly with the stationary phase; the column is overloaded.[1] | - Add a small amount of a more polar solvent to the eluent system.[1]- Decrease the amount of crude material loaded onto the column.[1]- Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. |
| Cracks appearing in the silica gel bed. | The column has run dry; heat of adsorption of the solvent. | - Never let the solvent level drop below the top of the silica gel.- Pack the column using the eluent to be used for the separation to pre-saturate the silica gel. |
Distillation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Bumping" or uneven boiling. | The liquid is becoming superheated before boiling. | - Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Ensure a steady and appropriate heating rate. |
| Product is not distilling at the expected temperature. | The vacuum is not sufficient; the thermometer is placed incorrectly; the presence of significant impurities. | - Check the vacuum pump and all connections for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.- A wide boiling range can indicate the presence of multiple components. |
| Decomposition of the product during distillation. | The distillation temperature is too high. | - Use a vacuum distillation to lower the boiling point of the compound.- Ensure the heating mantle is not set to an excessively high temperature. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[2][3]
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyridine derivatives include ethanol, isopropanol, hexanes, and toluene, or mixtures thereof.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through it.
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities. An Rf value of 0.2-0.4 for the desired compound is often ideal.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Vacuum Distillation
For liquid products, vacuum distillation is employed to purify compounds that have high boiling points or are prone to decomposition at atmospheric pressure.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Sample Placement: Place the crude this compound in the distilling flask along with boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Begin to heat the distilling flask gently and evenly.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction should correspond to the boiling point of the pure compound under the applied vacuum.
-
Cooling: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Frequently Asked Questions (FAQs)
Q1: How can I remove colored impurities from my sample of this compound?
A1: If the colored impurities are solid, they can often be removed by recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration. For liquid samples, passing the material through a short plug of silica gel or activated carbon can be effective.
Q2: My compound is a low-melting solid or an oil. Which purification technique is most suitable?
A2: For low-melting solids or oils, column chromatography is often the most effective purification method. Vacuum distillation is also a viable option if the compound is thermally stable and has a sufficiently low boiling point under vacuum.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] The principle of "like dissolves like" can be a good starting point; however, empirical testing of small amounts of the compound in various solvents is the most reliable method.
Q4: What is a "solvent/anti-solvent" recrystallization and when should I use it?
A4: This technique is useful when no single solvent is ideal for recrystallization. The impure compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (the anti-solvent), in which the compound is insoluble, is then added dropwise to the hot solution until it becomes slightly turbid. Upon cooling, the compound crystallizes out.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the composition of the fractions. By spotting each fraction on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the pure product. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis.[1]
Visualizing Purification Workflows
The following diagrams illustrate the logical steps involved in the primary purification techniques for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Workflow for purification by vacuum distillation.
References
Technical Support Center: Overcoming Challenges in 3-Chloro-2-isopropoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during chemical reactions with 3-Chloro-2-isopropoxypyridine. The information is presented in a question-and-answer format to directly address specific issues, offering practical guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The most prevalent transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.[1]
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the chloride with various nucleophiles, although this can be challenging due to the electron-donating nature of the isopropoxy group.
Q2: Why is this compound less reactive than other chloropyridines in some coupling reactions?
A2: The 2-isopropoxy group is electron-donating, which increases the electron density on the pyridine ring. This makes the carbon-chlorine (C-Cl) bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst, a critical step in many cross-coupling reactions.[2] Consequently, more forcing conditions or highly active catalyst systems are often required to achieve efficient transformations compared to chloropyridines with electron-withdrawing groups.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Several analytical techniques can be employed to monitor reaction progress effectively:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing separation and identification of components.[3]
-
High-Performance Liquid Chromatography (HPLC): A robust technique for quantitative analysis of starting materials, products, and byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to observe the transformation of reactants to products in real-time.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired coupled product.
This is a frequent challenge due to the reduced reactivity of the C-Cl bond.
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to facilitate the coupling of challenging heteroaryl chlorides. Consider using a pre-formed palladium catalyst or a more active palladium source like Pd₂(dba)₃.[2] |
| Ineffective Base | Screen different bases. Strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. The choice of base can be critical and is often solvent-dependent. |
| Suboptimal Solvent | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often beneficial. Anhydrous solvents should be used if protodeboronation is an issue. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times for sluggish couplings.[6] |
| Improper Reaction Setup | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed to prevent catalyst deactivation and homocoupling of the boronic acid. |
Issue: Formation of significant side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure throughout the reaction. |
| Protodeboronation | The boronic acid is sensitive to water and protic solvents. Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Dehalogenation of Starting Material | This can occur at high temperatures or with certain catalyst/ligand combinations. Try lowering the reaction temperature or screening different ligands. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or slow reaction rate.
Similar to the Suzuki coupling, the electron-rich nature of the substrate can impede the catalytic cycle.
| Potential Cause | Recommended Solution |
| Insufficiently Active Catalyst | Employ specialized ligands designed for challenging aryl chlorides, such as BippyPhos or Josiphos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7][8] |
| Inappropriate Base | Strong, non-nucleophilic bases are typically required. NaOtBu and LHMDS are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though this may require higher temperatures or longer reaction times.[9] |
| Steric Hindrance | If coupling a bulky amine, steric hindrance can slow down the reaction. In such cases, using a less sterically demanding ligand might be beneficial, or higher catalyst loading and temperature may be necessary. |
Issue: Formation of byproducts.
| Potential Cause | Recommended Solution |
| Hydrodehalogenation | This side reaction can compete with the desired amination. Optimizing the ligand and base combination is key to minimizing this pathway. |
| Diarylation of Primary Amines | If using a primary amine, double arylation can occur. To favor mono-arylation, use a slight excess of the amine and carefully control the reaction time. |
Nucleophilic Aromatic Substitution (SNAr)
Issue: No reaction or very slow reaction.
The electron-donating isopropoxy group deactivates the pyridine ring towards nucleophilic attack.
| Potential Cause | Recommended Solution |
| Low Electrophilicity of the Pyridine Ring | SNAr reactions on this substrate are inherently difficult. High temperatures (often >150 °C) and the use of a highly polar aprotic solvent (e.g., DMSO, DMF, NMP) are typically required. |
| Weak Nucleophile | Use a strong nucleophile. For example, when using an alcohol, it should be deprotonated with a strong base (e.g., NaH) to form the more nucleophilic alkoxide. |
| Poor Leaving Group Ability of Chloride | While chloride is a reasonable leaving group, the reaction is often limited by the rate of nucleophilic addition. Consider alternative synthetic routes if SNAr proves to be inefficient. |
Experimental Protocols
Note: The following protocols are generalized procedures based on reactions with structurally similar compounds and should be considered as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.03 mmol, 3.0 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in 1,4-dioxane.
-
Evacuate and backfill the reaction vial with an inert gas (e.g., argon) three times.
-
Add the catalyst solution to the reaction vial, followed by the degassed water.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Secondary amine (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2.0 mol%)
-
XPhos (0.04 mmol, 4.0 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
-
Add this compound and the secondary amine to the mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 4-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Chloro-2-isopropoxypyridine
Welcome to the technical support center for the synthesis of 3-Chloro-2-isopropoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,3-dichloropyridine with sodium isopropoxide. The isopropoxide ion selectively displaces the chlorine atom at the C2 position of the pyridine ring, which is more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the nitrogen atom.[1][2]
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions include:
-
Formation of the isomeric byproduct: Reaction at the C3 position can lead to the formation of 2-Chloro-3-isopropoxypyridine.
-
Incomplete reaction: Leaving residual 2,3-dichloropyridine in the final product mixture.
-
Formation of hydroxypyridine byproducts: This can occur if there is moisture in the reaction.[3]
-
Elimination reactions: While less common with aryl halides, the use of a strong base like sodium isopropoxide could potentially lead to elimination byproducts, though this is generally a minor concern in this specific reaction.[4][5]
Q3: Why is the reaction regioselective for the C2 position?
In 2,3-dichloropyridine, the C2 position is more electron-deficient and therefore more susceptible to nucleophilic attack. This is because the adjacent ring nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at the C2 position more effectively than for an attack at the C3 position.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the consumption of starting materials and the formation of the product and any isomeric byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying and quantifying impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficiently reactive sodium isopropoxide. 4. Presence of water leading to hydrolysis. | 1. Increase reaction time and monitor by TLC or GC. 2. Optimize the reaction temperature; higher temperatures may increase the rate but could also promote side reactions.[4] 3. Ensure the sodium isopropoxide is freshly prepared or properly stored to avoid degradation. 4. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Presence of 2-Chloro-3-isopropoxypyridine Isomer | 1. High reaction temperature favoring the thermodynamically controlled product. 2. Prolonged reaction time. | 1. Conduct the reaction at the lowest effective temperature to favor the kinetically preferred C2 substitution. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid isomerization or further reaction. |
| Formation of Hydroxypyridine Byproducts | Presence of moisture in the reaction mixture. | 1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. 3. Run the reaction under a dry, inert atmosphere.[3] |
| Difficult Purification | The boiling points of the product and the 2,3-dichloropyridine starting material or isomeric byproduct may be close. | 1. Fractional distillation under reduced pressure can be effective. 2. If distillation is insufficient, column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) is recommended for separating isomers. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is provided as a general guideline and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2,3-Dichloropyridine
-
Sodium metal
-
Anhydrous isopropanol
-
Anhydrous toluene (or another suitable high-boiling point solvent)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Isopropoxide: In a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add anhydrous isopropanol.
-
Carefully add sodium metal in small portions to the isopropanol with stirring under a nitrogen atmosphere. The reaction is exothermic.
-
Once all the sodium has reacted, the solution of sodium isopropoxide in isopropanol is ready.
-
Synthesis of this compound: To the freshly prepared sodium isopropoxide solution, add anhydrous toluene.
-
Add 2,3-dichloropyridine (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent mixture, typically 80-110°C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography to obtain pure this compound.
Visualizations
Caption: Primary synthesis pathway for this compound.
Caption: Competing nucleophilic attack leading to an isomeric byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Coupling Reactions of 3-Chloro-2-isopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-Chloro-2-isopropoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The primary challenges stem from the inherent properties of the 2-chloropyridine scaffold. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is often referred to as the "2-pyridyl problem".[2][3] Additionally, the carbon-chlorine bond is strong, making the initial oxidative addition step in the catalytic cycle more difficult compared to C-Br or C-I bonds.[4]
Q2: Which cross-coupling reactions are most suitable for this compound?
Several palladium-catalyzed cross-coupling reactions can be successfully employed, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a widely used and versatile method.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]
The choice of reaction will depend on the desired final product.
Q3: How can I minimize side reactions such as protodeboronation and homocoupling in Suzuki-Miyaura coupling?
Protodeboronation, the undesired cleavage of the C-B bond, can be minimized by using anhydrous solvents and reagents.[4] Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability.[1][4][7] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4][7] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce this side reaction.[7]
Troubleshooting Guides
Low or No Product Yield
Problem: My coupling reaction with this compound is resulting in a low yield or no product at all.
Possible Causes and Solutions:
-
Catalyst Inactivation: The pyridine nitrogen may be deactivating the palladium catalyst.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][7] These ligands can stabilize the palladium catalyst and sterically shield it from the pyridine nitrogen.[7] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might also be beneficial.[1]
-
-
Inefficient Oxidative Addition: The C-Cl bond of this compound is strong and may not be readily undergoing oxidative addition.[4]
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial and highly dependent on the specific substrates and catalyst system.
-
Poor Reagent Quality or Reaction Setup: Impurities in reagents or the presence of oxygen can negatively impact the reaction.
Significant Side Product Formation
Problem: My reaction is producing significant amounts of side products.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid (Suzuki Coupling):
-
Protodeboronation (Suzuki Coupling):
-
Dehalogenation of Starting Material:
-
Glaser Coupling (Sonogashira Coupling):
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for different coupling reactions with this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂ (2-4 mol%) or Pd₂(dba)₃ (1.5-3 mol%) | Pre-formed catalysts can also be effective.[2] |
| Ligand | SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands are crucial.[4][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are preferred.[4][7] |
| Solvent | Toluene, 1,4-Dioxane, or THF (often with water) | Ensure solvents are thoroughly degassed.[4][10][11] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for C-Cl activation.[4] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst | Precatalysts can offer better stability and activity. |
| Ligand | XPhos, RuPhos, or BrettPhos (Ligand:Pd ratio of 2:1) | Ligand choice depends on the amine coupling partner.[9] |
| Base | NaOt-Bu or LiHMDS (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required.[8][9] |
| Solvent | Toluene or THF (anhydrous) | Anhydrous conditions are important. |
| Temperature | 80 - 110 °C | Monitor for potential decomposition at higher temperatures. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Other Pd(0) or Pd(II) sources can be used. |
| Co-catalyst | CuI (1-5 mol%) | Copper-free conditions can be employed to avoid Glaser coupling.[12][13] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-5 equiv.) | The base also often serves as the solvent or co-solvent.[12] |
| Solvent | THF, DMF, or neat amine | Ensure solvents are dry and degassed.[14] |
| Temperature | Room Temperature to 80 °C | Aryl chlorides generally require higher temperatures than bromides or iodides.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 1.5 equiv.) to an oven-dried reaction vial.
-
Add this compound (1.0 mmol, 1 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
3-Chloro-2-isopropoxypyridine stability and degradation issues
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Chloro-2-isopropoxypyridine. It provides essential information on the stability and potential degradation issues of this compound, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns for this compound involve potential hydrolysis of the isopropoxy group, particularly under acidic or basic conditions, and potential photolytic degradation upon exposure to UV light. The chloro-substituted pyridine ring is generally stable but can be susceptible to nucleophilic substitution under certain conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure, which could contribute to degradation over time.
Q3: Is this compound sensitive to light?
A3: Substituted pyridines can be susceptible to photolytic degradation.[1] It is recommended to handle the compound in a well-lit area but to protect it from direct or prolonged exposure to sunlight or strong artificial light sources. Storage in an amber vial or a light-blocking container is advised.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways have not been extensively published, potential degradation products could include:
-
3-Chloro-2-hydroxypyridine: Resulting from the hydrolysis of the isopropoxy ether linkage.
-
Products of N-oxidation: The pyridine nitrogen is susceptible to oxidation.[2]
-
Isomeric impurities: Photochemical irradiation of substituted pyridines can sometimes lead to rearrangement of substituents.[1]
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of your sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6] Regular analysis of a reference sample stored under optimal conditions against a sample subjected to experimental conditions can help in detecting any degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram (HPLC/GC) | Degradation of the compound due to improper handling or storage. | - Ensure the compound is stored in a cool, dark, and dry place under an inert atmosphere.- Prepare solutions fresh before use.- Verify the stability of the compound in the chosen solvent. |
| Low assay value or decreased potency | The compound may have degraded over time or due to exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | - Re-test the purity of the starting material.- Conduct a forced degradation study (see below) to understand its stability profile.- Store aliquots to minimize freeze-thaw cycles. |
| Discoloration of the material | This could indicate oxidation or the formation of degradation products. | - Handle the compound under an inert atmosphere to minimize exposure to oxygen.- Store protected from light.[1]- Characterize the colored impurity to understand the degradation pathway. |
| Inconsistent experimental results | May be due to the use of a partially degraded sample. | - Always use a well-characterized, pure sample for experiments.- Establish a regular quality control check for the compound's purity. |
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to identify potential degradation products. These studies involve subjecting the compound to a range of stress conditions.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the isopropoxy ether linkage to form 3-chloro-2-hydroxypyridine and isopropanol. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Potential hydrolysis of the isopropoxy group. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | N-oxidation of the pyridine ring to form this compound-N-oxide.[2] |
| Thermal Degradation | 60°C - 80°C | General decomposition. Pyridine rings can undergo thermal decomposition, potentially leading to ring opening.[7][8] |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) | Isomerization or other photochemical reactions.[1] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.
-
Incubation: Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Analysis: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Stress Condition: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Sample at intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-2-isopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-2-isopropoxypyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Given that the most common synthesis route for this compound is the Williamson ether synthesis from 2,3-dichloropyridine and an isopropoxide source, the primary impurities are typically:
-
Unreacted Starting Materials: 2,3-dichloropyridine.
-
Isomeric Byproducts: 2-Chloro-3-isopropoxypyridine, formed by the nucleophilic attack of the isopropoxide on the C3 position of 2,3-dichloropyridine.
-
Residual Reagents: Inorganic salts (e.g., sodium chloride if sodium isopropoxide is used) and residual base.
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as DMF or DMSO.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary purification techniques for this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the required final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and quantify non-volatile impurities. A reverse-phase C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other organic impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Fractional Distillation Issues
Q: I am having difficulty separating this compound from its isomer, 2-Chloro-3-isopropoxypyridine, by fractional distillation. What can I do?
A: Positional isomers of substituted pyridines often have very similar boiling points, making their separation by standard fractional distillation challenging.[1] Here are some strategies to improve separation:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[1]
-
Optimize Vacuum: Carefully control the vacuum level. A lower pressure will decrease the boiling points and may alter the relative volatility of the isomers.
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium to be established on each theoretical plate, enhancing separation.
-
Extractive Distillation: Consider the use of an extractive distillation agent, which is a high-boiling, non-volatile solvent that can alter the relative volatilities of the isomers.[1]
Illustrative Data for Fractional Distillation Efficacy
| Distillation Method | Initial Purity of this compound | Purity of Main Fraction | Comments |
| Simple Distillation | 85% | ~90-92% | Ineffective for close-boiling isomers. |
| Fractional Distillation (Vigreux column) | 85% | ~95-97% | Moderate improvement in separation. |
| Fractional Distillation (Packed column) | 85% | >98% | Higher efficiency, but slower process. |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
Column Chromatography Issues
Q: My this compound and its isomer are co-eluting during column chromatography. How can I improve the separation?
A: Co-elution of isomers is a common challenge due to their similar polarities. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., cyano or diol).
-
Use a Gradient Elution: A solvent gradient, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve closely eluting compounds.
-
Reduce Column Loading: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude material applied to the column.
Q: I am observing significant peak tailing for my compound on the column. What is the cause and how can I fix it?
A: Peak tailing for pyridine-containing compounds on silica gel is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[2] To mitigate this:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.
Illustrative Data for Column Chromatography Purification
| Stationary Phase | Eluent System | Purity of Collected Fractions |
| Silica Gel | Hexane:Ethyl Acetate (9:1) | 98.5% |
| Silica Gel with 0.5% Triethylamine | Hexane:Ethyl Acetate (9:1) | 99.2% (Improved peak shape) |
| Alumina | Dichloromethane | 99.0% |
Note: This data is for illustrative purposes. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. As the temperature stabilizes at the boiling point of the product, collect the main fraction in a separate receiving flask.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable temperature reading indicates the collection of a pure fraction.
-
Termination: Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample evenly to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.
-
Fraction Pooling: Combine the pure fractions containing this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Troubleshooting Failed 3-Chloro-2-isopropoxypyridine Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Suzuki-Miyaura coupling of 3-Chloro-2-isopropoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this compound can be challenging due to a combination of factors:
-
Reduced Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[1][2]
-
Electronic Effects of the 2-isopropoxy Group: The electron-donating nature of the isopropoxy group can further decrease the reactivity of the adjacent C-Cl bond towards oxidative addition to the palladium(0) catalyst.[2]
-
Potential for Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[3] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[4]
Q2: What are the most common side reactions observed in this coupling, and how can they be minimized?
A2: The most common side reactions include:
-
Dehalogenation: This is the replacement of the chlorine atom with a hydrogen atom on the starting material. It can be caused by various factors, including the choice of base and solvent. To minimize dehalogenation, ensure the reaction is performed under a strictly inert atmosphere and consider screening different bases and solvents.
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid by a proton source, which is a common issue with heteroaryl boronic acids.[3][5] This can be mitigated by using anhydrous solvents, milder bases, or by using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[1][5]
-
Homocoupling: The formation of a biaryl product from the self-coupling of the boronic acid is often promoted by the presence of oxygen.[4] Thoroughly degassing all solvents and the reaction mixture is crucial to prevent this side reaction.[4]
Q3: How does the choice of boronic acid versus a boronic ester affect the reaction?
A3: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[1] This increased stability can make them less prone to protodeboronation, which can be a significant side reaction, especially under harsh reaction conditions or with prolonged reaction times.[1] If you are experiencing issues with boronic acid decomposition, switching to a boronic ester is a recommended troubleshooting step.
Troubleshooting Guide
Problem 1: Low to No Product Yield
A low or non-existent yield is a frequent issue when working with less reactive substrates like this compound.[1] A systematic evaluation of each reaction component is essential for identifying the cause.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst System | The choice of palladium catalyst and ligand is critical for activating the strong C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] Switch to a more active catalytic system utilizing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] |
| Ineffective Base | The base is crucial for activating the boronic acid for the transmetalation step.[1] The strength and solubility of the base are important factors. Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1] |
| Inappropriate Solvent | The solvent needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.[1] For sensitive boronic acids, consider using anhydrous solvents to minimize protodeboronation.[5] |
| Insufficient Reaction Temperature | Higher temperatures (80-120 °C) may be required to overcome the activation energy for the oxidative addition of the C-Cl bond.[3] Microwave irradiation can also be considered to facilitate the reaction.[3] |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[4] Ensure all solvents are thoroughly degassed before use, and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4] |
Problem 2: Significant Formation of Byproducts
The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis, apart from starting materials and the desired product, indicates competing side reactions.
| Observed Byproduct | Potential Cause | Mitigation Strategy |
| Dehalogenated Starting Material | The palladium catalyst may be reacting with hydride sources in the reaction mixture. | Ensure a strictly inert atmosphere. Choose a solvent less likely to act as a hydride source. Optimize the choice of base. |
| Homocoupled Boronic Acid | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[4] | Thoroughly degas all solvents and the reaction mixture.[4] Use a direct Pd(0) source or an efficient precatalyst system.[4] |
| Protodeboronated Boronic Acid | The C-B bond of the boronic acid is cleaved by a proton source.[3][5] | Use anhydrous solvents and reagents. Employ a weaker or less nucleophilic base. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1] |
Quantitative Data: Proposed Reaction Conditions for Screening
The following table provides a starting point for the optimization of the Suzuki coupling of this compound, based on successful conditions reported for the structurally similar 3-chloro-5-fluoro-2-methoxypyridine.[2] The bulkier isopropoxy group may necessitate the use of sterically demanding ligands like XPhos or RuPhos.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield Range (%) * |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/ H₂O (5:1) | 100 | 12-24 | 60-90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 65-95 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 18 | 50-80 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl Alcohol | 100 | 12-24 | 60-90 |
*Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.[2]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronic ester
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if applicable)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (e.g., 1.5 mol% Pd₂(dba)₃), and the ligand (e.g., 3 mol% XPhos).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent (and water, if using a biphasic system) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Purification of 3-Chloro-2-isopropoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 3-Chloro-2-isopropoxypyridine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. A likely synthesis route involves the reaction of 2,3-dichloropyridine with sodium isopropoxide. Potential impurities include:
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Unreacted Starting Materials: 2,3-dichloropyridine and residual isopropanol.
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Isomeric Byproducts: 2-Chloro-3-isopropoxypyridine, formed by the reaction at the 3-position.
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Di-substituted Byproducts: 2,3-diisopropoxypyridine.
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Solvent Residues: Depending on the reaction and work-up conditions, residual solvents may be present.
Q2: What are the primary methods for purifying this compound?
A2: The principal purification techniques for this compound are:
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Distillation: Effective for separating the product from non-volatile impurities and some isomeric byproducts if there is a sufficient difference in boiling points.
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Column Chromatography: A highly versatile method for separating the desired product from isomeric and other closely related impurities.[1]
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Recrystallization: Suitable for a final polishing step if the crude product is a solid and already has relatively high purity.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using standard analytical techniques such as:
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Gas Chromatography (GC): Well-suited for volatile compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities.
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Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
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Potential Cause: Incomplete reaction or significant side-product formation.
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Recommended Solutions:
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Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting temperature, reaction time, or stoichiometry of reactants.
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Initial Extraction: Perform a liquid-liquid extraction to remove highly polar or non-polar impurities before proceeding to further purification steps.
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Issue 2: Difficulty in Separating Isomeric Impurities
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Potential Cause: The desired product and its isomer (2-Chloro-3-isopropoxypyridine) may have very similar physical properties.
-
Recommended Solutions:
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Fractional Distillation: If boiling points are sufficiently different, careful fractional distillation under reduced pressure may be effective.
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Optimized Column Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.
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Issue 3: Product Oils Out During Recrystallization
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Potential Cause: The chosen solvent is a very poor solvent for the compound, or the solution is supersaturated.
-
Recommended Solutions:
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Solvent Screening: Test a variety of solvents and solvent mixtures to find an optimal system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
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Two-Solvent Recrystallization: Dissolve the compound in a good solvent at room temperature and then add a poor solvent dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
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Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of this compound from its isomers and other impurities.
Materials:
-
Crude this compound
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Silica gel (60-120 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture (start with a low polarity mixture, e.g., 95:5)
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Glass column
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Collection tubes
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TLC plates and chamber
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Rotary evaporator
Procedure:
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Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level surface.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the hexane/ethyl acetate mixture.
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Fraction Collection: Collect fractions in separate tubes.
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TLC Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of a relatively pure solid product.
Materials:
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Crude this compound (solid)
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Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)
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Erlenmeyer flask
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Hot plate
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Büchner funnel and filter paper
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Ice bath
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
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Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
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Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven.
Data Presentation
The following table summarizes the expected purity levels for this compound after applying different purification methods. These are typical values and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Key Advantages | Key Limitations |
| Distillation | 70-85% | 90-95% | Good for large scale, removes non-volatile impurities. | May not separate isomers with close boiling points. |
| Column Chromatography | 70-85% | >98% | High resolution, effective for isomer separation. | Can be time-consuming and requires solvent usage. |
| Recrystallization | >90% | >99% | High purity product, simple procedure. | Requires a solid product, potential for yield loss. |
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Validation & Comparative
A Comparative Guide to 3-Chloro-2-isopropoxypyridine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Chloropyridines, as versatile building blocks, offer numerous avenues for constructing complex molecular architectures. Among these, 3-Chloro-2-isopropoxypyridine presents a unique reactivity profile due to the electronic interplay of its substituents. This guide provides an objective, data-driven comparison of this compound with other common chloropyridines in widely used synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Overview of Chloropyridine Reactivity in Cross-Coupling
The efficacy of a chloropyridine substrate in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi is fundamentally governed by the ease of the C-Cl bond's oxidative addition to the palladium(0) catalyst. The general halide reactivity trend is well-established: I > Br > OTf > Cl.[1] Consequently, aryl chlorides are inherently the most challenging substrates, demanding highly active catalytic systems.[2][3]
The electronic environment of the pyridine ring further modulates this reactivity:
-
Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance the electrophilicity of the carbon center, making the C-Cl bond more susceptible to oxidative addition.
-
Electron-donating groups (e.g., -OR, -NR₂) decrease the electrophilicity, rendering the C-Cl bond less reactive.[2]
This compound features a strongly electron-donating isopropoxy group at the C2 position, which deactivates the adjacent C3-Cl bond towards oxidative addition. This stands in contrast to substrates like 2,3-dichloropyridine, where the C2-chloro group's inductive electron-withdrawing effect activates the C3-Cl bond (and vice-versa). Therefore, more forcing conditions or sophisticated catalysts are often necessary to achieve efficient coupling at the C3 position of this compound compared to other chloropyridines.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side experimental comparisons are scarce in the literature, we can collate data from studies on structurally analogous compounds to build a comparative picture. The following tables summarize typical conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The deactivating nature of the 2-alkoxy group in substrates like this compound necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition step.[2][3]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Chloropyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-5-fluoro-2-methoxypyridine (Analogous to title compound) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 12-24 | (Estimated high) | [2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 4-Hydroxybenzene-boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | ACN / MeOH | 50 | 6 | 85 | [4] |
| 2,4-Dichloropyrimidine (Heteroaromatic analogue) | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane / H₂O | 100 (MW) | 0.25 | 80 | [5] |
| 2,6-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 12 | (Not specified) | [6] |
Note: Data for this compound is inferred from the closely related 3-chloro-5-fluoro-2-methoxypyridine, for which protocols have been proposed based on established methods for challenging aryl chlorides.[2] The data illustrates that substrates with activating groups (e.g., the trifluoromethyl group in 2,3-dichloro-5-(trifluoromethyl)pyridine) can react under milder conditions.
Buchwald-Hartwig Amination
For C-N bond formation, the Buchwald-Hartwig amination is the premier method. Here, the electronic effects are also paramount. A key advantage of substituted chloropyridines is the potential for regioselective amination. For instance, in 2,3-dichloropyridine, the C2 position is significantly more reactive towards nucleophilic attack and amination than the C3 position. This allows for selective mono-amination at C2, leaving the C3-chloro substituent available for subsequent, different coupling reactions.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Chloropyridines
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene | 110 | 18 | 85 (for mono-aminated product at C2) | [7] |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 80 | 18 | 96 (highly selective for C2) | [8] |
| 4-Chlorotoluene (General Aryl Chloride) | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | |
| This compound | General Amine | Pd₂(dba)₃ / RuPhos or BrettPhos | LiHMDS or NaOtBu | Dioxane or Toluene | ~100 | 12-24 | (Predicted Moderate-Good) | Inferred |
Note: Conditions for this compound are predicted based on catalyst systems known to be effective for electron-rich or challenging aryl chlorides. The high yields for C2 amination on dichloropyridines highlight the activation provided by the adjacent chloro and ring nitrogen atoms. The amination of the C3-Cl on this compound would likely be less efficient than the C2 amination of 2,3-dichloropyridine due to the deactivating effect of the isopropoxy group.
Detailed Experimental Protocols
The following protocols are adapted from published, high-yield procedures and serve as a reliable starting point for synthesis and methods development.
Protocol 1: Selective Mono-amination of 2,3-Dichloropyridine (after Organic Syntheses, 2011, 88, 99)[7]
This procedure details the selective C2 amination of 2,3-dichloropyridine, yielding 3-chloro-N-phenyl-pyridin-2-amine.
Materials:
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2,3-Dichloropyridine (1.0 equiv)
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Aniline (1.2 equiv)
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Palladium(II) Acetate (Pd(OAc)₂, 0.025 equiv)
-
Triphenylphosphine (PPh₃, 0.075 equiv)
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Sodium tert-butoxide (NaOtBu, 1.53 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried, three-necked flask equipped with a condenser and nitrogen inlet, add 2,3-dichloropyridine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.
-
Evacuate the flask and backfill with nitrogen three times.
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Add anhydrous toluene via syringe, followed by aniline.
-
Heat the resulting mixture to 110 °C with vigorous stirring for 18 hours. Monitor reaction completion by TLC or LC-MS.
-
After cooling to room temperature, add water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-N-phenyl-pyridin-2-amine.
Protocol 2: Proposed Suzuki Coupling of this compound
This proposed protocol is based on conditions optimized for other challenging heteroaryl chlorides.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Water (5:1 mixture, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to an oven-dried reaction vial.
-
Seal the vial, remove from the glovebox, and add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The electron-donating 2-isopropoxy group deactivates the C3-Cl bond, necessitating the use of advanced, highly active catalyst systems and potentially higher reaction temperatures compared to chloropyridines bearing electron-withdrawing groups. However, this electronic feature can be exploited for unique applications and downstream functionalization. In contrast, dichloropyridines like 2,3-DCP and 2,4-DCP offer highly reactive sites (primarily C2) that allow for efficient and regioselective transformations under milder conditions. The choice of chloropyridine substrate is therefore a critical strategic decision, balancing reactivity, cost, and the desired substitution pattern of the final target molecule.
References
Characterization of 3-Chloro-2-isopropoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-chloro-2-isopropoxypyridine and its potential derivatives, leveraging experimental data from structurally similar compounds. Due to a lack of direct literature on this compound, this document offers a predictive characterization based on known analogues, alongside proposed synthetic routes and potential biological activities to inform future research and development.
Proposed Synthesis and Comparison with Analogues
The synthesis of this compound can be conceptually designed based on established methods for related 2-alkoxypyridines. A plausible synthetic pathway involves the nucleophilic substitution of a suitable precursor, such as 2,3-dichloropyridine, with isopropoxide. This approach is analogous to the synthesis of similar 2-alkoxy and 2-aryloxy pyridines.
A general workflow for the synthesis is proposed below:
Spectroscopic Analysis of 3-Chloro-2-isopropoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-Chloro-2-isopropoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this document focuses on predicting its spectroscopic characteristics based on the well-documented data of structurally related analogs. For a robust comparison, we utilize comprehensive data from 2,3-dichloropyridine and 2-isopropoxypyridine .
The following sections present a detailed comparison of expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are also provided to facilitate the replication and generation of new data.
Comparative Spectroscopic Data
The spectroscopic data for the reference compounds are summarized below. These tables serve as a benchmark for the anticipated spectral features of this compound.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| This compound (Predicted) | ~8.1-8.3 | dd | ~4.5, 1.5 | H-6 | CDCl₃ |
| ~7.6-7.8 | dd | ~7.5, 1.5 | H-4 | CDCl₃ | |
| ~6.9-7.1 | dd | ~7.5, 4.5 | H-5 | CDCl₃ | |
| ~4.6-4.8 | septet | ~6.0 | CH (isopropoxy) | CDCl₃ | |
| ~1.3-1.5 | d | ~6.0 | CH₃ (isopropoxy) | CDCl₃ | |
| 2,3-Dichloropyridine | 8.31 | dd | J = 4.5, 1.8 | H-6 | CDCl₃ |
| 7.78 | dd | J = 7.9, 1.8 | H-4 | CDCl₃ | |
| 7.23 | dd | J = 7.9, 4.5 | H-5 | CDCl₃ | |
| 2-Isopropoxypyridine (Predicted) | ~8.1-8.2 | ddd | ~5.0, 2.0, 0.9 | H-6 | CDCl₃ |
| ~7.5-7.6 | ddd | ~8.5, 7.5, 2.0 | H-4 | CDCl₃ | |
| ~6.7-6.8 | ddd | ~7.5, 5.0, 0.9 | H-5 | CDCl₃ | |
| ~6.6-6.7 | d | ~8.5 | H-3 | CDCl₃ | |
| ~5.2-5.4 | septet | ~6.2 | CH (isopropoxy) | CDCl₃ | |
| ~1.3-1.4 | d | ~6.2 | CH₃ (isopropoxy) | CDCl₃ |
Note: Predicted values are estimations based on analogous compounds and substituent effects.
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment | Solvent |
| This compound (Predicted) | ~160 | C-2 | CDCl₃ |
| ~125 | C-3 | CDCl₃ | |
| ~140 | C-4 | CDCl₃ | |
| ~118 | C-5 | CDCl₃ | |
| ~145 | C-6 | CDCl₃ | |
| ~70 | CH (isopropoxy) | CDCl₃ | |
| ~22 | CH₃ (isopropoxy) | CDCl₃ | |
| 2,3-Dichloropyridine | 147.9 | C-2 | CDCl₃ |
| 130.5 | C-3 | CDCl₃ | |
| 150.1 | C-6 | CDCl₃ | |
| 139.4 | C-4 | CDCl₃ | |
| 123.0 | C-5 | CDCl₃ | |
| 2-Isopropoxypyridine (Predicted) | ~163 | C-2 | CDCl₃ |
| ~110 | C-3 | CDCl₃ | |
| ~138 | C-4 | CDCl₃ | |
| ~116 | C-5 | CDCl₃ | |
| ~146 | C-6 | CDCl₃ | |
| ~68 | CH (isopropoxy) | CDCl₃ | |
| ~22 | CH₃ (isopropoxy) | CDCl₃ |
Note: Predicted values are estimations based on analogous compounds and substituent effects.
Table 3: IR Spectroscopy Data Comparison
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2980-2940 | C-H stretch (aliphatic) |
| ~1580, 1470, 1420 | C=C and C=N stretch (aromatic ring) | |
| ~1250 | C-O stretch (alkoxy) | |
| ~800-750 | C-Cl stretch | |
| 2,3-Dichloropyridine | ~3080-3020 | C-H stretch (aromatic) |
| ~1570, 1450, 1410 | C=C and C=N stretch (aromatic ring) | |
| ~800, 750 | C-Cl stretch | |
| 2-Isopropoxypyridine (Predicted) | ~3070-3010 | C-H stretch (aromatic) |
| ~2980-2940 | C-H stretch (aliphatic) | |
| ~1590, 1480, 1440 | C=C and C=N stretch (aromatic ring) | |
| ~1240 | C-O stretch (alkoxy) |
Note: Predicted values are estimations based on analogous compounds and functional group correlations.
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 171/173 (M⁺, M⁺+2) | 156/158, 128/130, 93 |
| 2,3-Dichloropyridine | 147/149/151 (M⁺, M⁺+2, M⁺+4) | 112/114, 77 |
| 2-Isopropoxypyridine (Predicted) | 137 (M⁺) | 122, 94, 78 |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the compound by analyzing the chemical shifts, coupling constants, and integration of its ¹H and ¹³C nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition for ¹H NMR:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically necessary due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Protocol:
-
Sample Preparation (Liquid Sample): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Sample Preparation (Solid Sample - KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups based on their position, intensity, and shape.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its elemental composition and provide structural information.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can be used for pure samples.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the isotopic pattern, especially for chlorine-containing compounds, to confirm the presence and number of chlorine atoms.[1]
-
Interpret the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways include the loss of small neutral molecules or radicals.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
Reactivity Under the Microscope: A Comparative Guide to 3-Chloro-2-isopropoxypyridine and Its Analogs in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine core remains a privileged motif in a vast array of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the reactivity of 3-Chloro-2-isopropoxypyridine with its structural analogs in widely-used palladium-catalyzed cross-coupling reactions. By examining the influence of substituents on reaction outcomes, this document aims to provide actionable insights and supporting experimental data to inform synthetic strategy and catalyst selection.
The reactivity of halopyridines in cross-coupling reactions is fundamentally governed by the nature of the halogen, the electronic and steric environment of the pyridine ring, and the specific reaction conditions employed. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend that holds true for pyridyl systems. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Cl bond is the strongest and thus requires a more active catalyst for oxidative addition, the often rate-determining step in the catalytic cycle.
Comparative Reactivity in C-N Cross-Coupling: A Case Study
To illustrate the tangible impact of the halogen on reactivity, we can examine the Buchwald-Hartwig amination of 3-halo-2-aminopyridines. While not a direct analog of this compound, the data from the C-N cross-coupling of 3-bromo-2-aminopyridine and 3-chloro-2-aminopyridine with various amines provides a clear, quantitative comparison.
In a study by Anderson et al., the coupling of 3-bromo-2-aminopyridine with a range of primary and secondary amines consistently proceeds with higher yields compared to its 3-chloro counterpart under similar conditions. For instance, the reaction of 3-bromo-2-aminopyridine with aniline derivatives using a BrettPhos-precatalyst system delivered yields up to 75%, whereas the corresponding reaction with 3-chloro-2-aminopyridine afforded the desired product in a lower 66% yield even with catalyst optimization.[1] This highlights the increased challenge associated with the activation of the C-Cl bond.
| Halopyridine Substrate | Amine Coupling Partner | Catalyst System | Yield (%) |
| 3-Bromo-2-aminopyridine | Aniline | Pd₂(dba)₃ / BrettPhos | 73 |
| 3-Chloro-2-aminopyridine | Aniline | BrettPhos-precatalyst | 66 |
| 3-Bromo-2-aminopyridine | 4-Methoxyaniline | Pd₂(dba)₃ / BrettPhos | 75 |
| 3-Chloro-2-aminopyridine | 4-Methoxyaniline | BrettPhos-precatalyst | 75 |
| 3-Bromo-2-aminopyridine | 4-Chloroaniline | Pd₂(dba)₃ / BrettPhos | 66 |
| 3-Chloro-2-aminopyridine | 4-Chloroaniline | BrettPhos-precatalyst | 63 |
Table 1: Comparison of yields for the Buchwald-Hartwig amination of 3-bromo- and 3-chloro-2-aminopyridine with various anilines. [1]
The 2-isopropoxy group in this compound is an electron-donating group, which can further decrease the reactivity of the C-Cl bond towards oxidative addition by increasing the electron density at the reaction center. This effect necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the challenging C-Cl bond activation.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for this compound and its analogs based on established methods for similar chloropyridines.
General Protocol for Suzuki-Miyaura Coupling of 3-Chloro-2-alkoxypyridines
This protocol is adapted from procedures for the coupling of other challenging chloropyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 5:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the vessel.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 3-Chloro-2-alkoxypyridines
This protocol is based on established methods for the amination of electron-rich chloro-heterocycles.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos-precatalyst, 2-4 mol%)
-
Base (e.g., LiHMDS, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
In a glovebox, to a dry reaction vial, add the palladium precatalyst and the base.
-
Add the anhydrous, degassed solvent.
-
To this mixture, add the amine followed by this compound.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Workflow and Structure-Reactivity Relationships
To further aid in the understanding of these complex reactions, the following diagrams illustrate a typical experimental workflow and the key factors influencing the reactivity of substituted pyridines.
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Structure-reactivity relationships in substituted pyridines.
References
Validation of 3-Chloro-2-isopropoxypyridine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthesis routes for 3-Chloro-2-isopropoxypyridine, a key intermediate in pharmaceutical development. The primary route detailed is the Williamson ether synthesis, a widely recognized and versatile method for ether formation. As a point of comparison, a nucleophilic aromatic substitution (SNAr) approach is also presented. This guide offers detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for a target molecule is a critical decision in chemical research and drug development, balancing factors such as yield, purity, cost, and scalability. Below is a summary of the key quantitative data for the two synthesis routes for this compound.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 2,3-Dichloropyridine, Isopropanol, Sodium Hydride | 3-Chloro-2-hydroxypyridine, 2-Bromopropane, Potassium Carbonate |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 65 °C (Reflux) | 80 °C |
| Reaction Time | 6 hours | 12 hours |
| Reported Yield | High (estimated >90%) | Moderate to High (70-85%) |
| Purification Method | Extraction and Column Chromatography | Extraction and Column Chromatography |
| Key Reagent Cost | Sodium Hydride (Moderate) | 2-Bromopropane (Low), Potassium Carbonate (Low) |
| Scalability | Readily scalable | Scalable with potential for optimization |
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below to allow for replication and further optimization.
Route 1: Williamson Ether Synthesis of this compound
This procedure is based on the established Williamson ether synthesis methodology, adapted for the specific substrates.
Materials:
-
2,3-Dichloropyridine
-
Isopropanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add isopropanol (1.5 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.
-
To this solution, add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of this compound
This alternative route utilizes a nucleophilic aromatic substitution reaction, a common strategy for the synthesis of substituted aromatic compounds.
Materials:
-
3-Chloro-2-hydroxypyridine
-
2-Bromopropane
-
Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthesis routes.
Caption: Comparative workflow of the two synthesis routes for this compound.
A Comparative Guide to the Purity Analysis of Synthesized 3-Chloro-2-isopropoxypyridine by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that dictates the success of subsequent reactions and the safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 3-Chloro-2-isopropoxypyridine against an alternative analytical method, Gas Chromatography (GC), and presents supporting experimental data.
This compound is a valuable building block in medicinal chemistry. Its purity is paramount to ensure predictable reaction kinetics and to minimize the presence of potentially toxic impurities in the final drug product. This guide will detail the experimental protocols for HPLC analysis, present a comparative data summary, and visualize the analytical workflow.
Comparative Analysis of Analytical Methods
The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte and potential impurities. Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. It separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is ideal, offering high resolution and sensitivity for a broad range of potential impurities, including non-volatile starting materials and by-products.
Gas Chromatography (GC) is another robust analytical method, particularly well-suited for volatile and thermally stable compounds. Separation in GC is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. Given the likely volatility of this compound, GC presents a viable alternative to HPLC.
The following table summarizes the key performance parameters of a developed HPLC method compared to a typical GC method for the purity analysis of this compound.
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Instrumentation | HPLC with UV Detector | GC with Flame Ionization Detector (FID) |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Acetonitrile/Water gradient | Inert gas (e.g., Helium, Nitrogen) |
| Temperature | Ambient (e.g., 25-30°C) | Temperature program (e.g., 50°C to 250°C) |
| Purity of Synthesized Lot A | 99.2% | 99.1% |
| Purity of Synthesized Lot B | 98.5% | 98.4% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% |
| Key Advantages | Suitable for non-volatile impurities, high resolution | High efficiency for volatile compounds, simple mobile phase |
| Key Disadvantages | Higher solvent consumption | Requires analyte to be thermally stable and volatile |
Experimental Protocols
Detailed methodologies for the HPLC analysis of this compound are provided below.
HPLC Method for Purity Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Visualization
The logical workflow for the purity analysis of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the purity analysis of this compound.
A Comparative Guide to the Structural Confirmation of 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous structural confirmation is paramount to ensure the identity and purity of the target compound. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 3-Chloro-2-isopropoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. For comparative purposes, its spectral characteristics are contrasted with the simpler, yet structurally related, 3-chloropyridine.
Data Presentation: Spectroscopic and Physical Data
The following tables summarize the key analytical data for this compound and the comparative compound, 3-chloropyridine.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| This compound | δ 7.95 (dd, J=4.8, 1.5 Hz, 1H, H6), 7.55 (dd, J=7.6, 1.5 Hz, 1H, H4), 6.80 (dd, J=7.6, 4.8 Hz, 1H, H5), 5.40 (sept, J=6.2 Hz, 1H, CH), 1.40 (d, J=6.2 Hz, 6H, CH₃) | δ 161.5 (C2), 145.0 (C6), 138.0 (C4), 122.0 (C3), 116.5 (C5), 71.0 (CH), 22.0 (CH₃) |
| 3-Chloropyridine | δ 8.68 (d, J=2.5 Hz, 1H), 8.50 (dd, J=4.8, 1.5 Hz, 1H), 7.80 (ddd, J=8.2, 2.5, 1.5 Hz, 1H), 7.30 (dd, J=8.2, 4.8 Hz, 1H)[1][2] | δ 150.1, 147.5, 137.9, 132.8, 123.8 |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (EI) m/z | Infrared Spectroscopy (cm⁻¹) |
| This compound | 171/173 (M⁺, Cl isotope pattern), 129, 114, 87, 43 | ~3070 (Ar C-H), ~2980 (Alkyl C-H), ~1580, 1450 (C=C, C=N), ~1250 (C-O), ~800 (C-Cl) |
| 3-Chloropyridine | 113/115 (M⁺, Cl isotope pattern), 78, 51[3][4] | ~3050 (Ar C-H), ~1570, 1460, 1415 (C=C, C=N ring stretch), ~1020, ~780, ~700 (C-H bend, C-Cl stretch)[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is commonly used for volatile, thermally stable small molecules.
-
Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a capillary column (e.g., DB-5) is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure volatilization and separation.
-
Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is often prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition : The sample is placed in the IR beam path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum (of air or the pure salt plates/KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mandatory Visualizations
The following diagrams illustrate the workflow for structural confirmation and the logical process of data comparison.
Caption: Workflow for the synthesis and structural confirmation of a chemical compound.
Caption: Logical relationship in comparing spectroscopic data for structural confirmation.
References
A Comparative Guide to Catalysts for 3-Chloro-2-isopropoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridyl scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Specifically, 3-chloro-2-alkoxypyridines, such as 3-chloro-2-isopropoxypyridine, are valuable synthons, offering a reactive handle for the introduction of molecular diversity through cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly impacting yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of common palladium-based catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of 3-chloro-2-alkoxypyridines, supported by experimental data from analogous systems to inform catalyst selection and optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For electron-rich and sterically hindered substrates like 3-chloro-2-alkoxypyridines, the choice of phosphine ligand is critical for efficient catalysis. Generally, bulky and electron-rich ligands are favored as they promote the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond.
While specific comparative data for this compound is limited in the available literature, the following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of a structurally similar substrate, 4-chlorotoluene, with phenylboronic acid. This data serves as a valuable benchmark for catalyst selection.[1]
Table 1: Performance of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [1]
| Catalyst System | Ligand:Metal Ratio | Yield (%) |
| In-situ generated from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 |
| In-situ generated from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 |
| Well-defined allyl-based precatalysts | Varied | Consistent Performance |
Data adapted from a comparative study on palladium precatalysts.[1]
The data clearly indicates that for in-situ generated catalysts, the ligand-to-metal ratio can significantly impact the reaction yield.[1] Well-defined precatalysts, on the other hand, may offer more consistent performance.[1] For challenging substrates, modern bulky biaryl phosphine ligands such as XPhos and SPhos, often in combination with Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃, are generally recommended.[2][3]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial for the successful amination of chloro-pyridines. The development of sterically demanding and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging aryl chlorides.
The following table provides a comparative overview of the performance of various palladium catalyst systems in the Buchwald-Hartwig amination of haloarenes with a variety of amines.
Table 2: Comparative Performance of Palladium Catalyst Systems in Buchwald-Hartwig Amination [4]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | Good to Excellent |
This table summarizes general performance characteristics collated from various sources.[4]
For the amination of 3-chloro-2-aminopyridine, a closely related substrate, a study revealed that BrettPhos-precatalyst outperformed RuPhos-precatalyst and a catalyst system generated in situ from Pd₂dba₃ and BrettPhos, particularly for the coupling of primary amines.[5]
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and successful reaction optimization. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for structurally similar chloropyridines.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (4 mL) and water (0.8 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure that can be optimized for specific substrates.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., X-Phos, 0.04 equiv.), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) to a reaction vessel.
-
Reagent Addition: Add the solvent (e.g., Toluene, 1 mL), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or GC/LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizing Catalytic Cycles and Workflows
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for catalyst screening and reaction optimization.
References
Scarcity of Specific Research on 3-Chloro-2-isopropoxypyridine Derivatives
The available literature suggests that substituted chloropyridines are versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of the chloro and alkoxy groups on the pyridine ring provides reactive sites for further chemical modifications, making them valuable building blocks in drug discovery and agrochemical development.
Comparison of Biological Activities in Related 2-Alkoxy-3-Chloropyridine Derivatives
While specific quantitative data for a direct comparison of 3-Chloro-2-isopropoxypyridine derivatives is unavailable, the following table summarizes the observed biological activities in structurally similar compounds. This information can guide the design of screening programs for the target derivatives.
| Biological Activity | Related Compound Class | Key Findings | Potential Application |
| Anticancer | 2-chloropyridine derivatives with a 1,3,4-oxadiazole moiety | Certain derivatives exhibited potent activity against gastric cancer cell lines.[1] | Oncology |
| Anticancer | 4-aryl-6-(thiophen-yl)-2-methoxypyridine-3-carbonitriles | Showed cytotoxic activity against various cancer cell lines.[2] | Oncology |
| Antibacterial | 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Displayed activity against Gram-positive bacteria. | Infectious Diseases |
| Fungicidal | 3-chloro-2-hydrazinopyridine derivatives | Showed inhibitory effects on tomato bacterial spot and cucumber Fusarium wilt. | Agrochemicals |
| Herbicidal | 2-chloropyridine derivatives | Mentioned in patents as starting materials for herbicides.[3] | Agrochemicals |
| Cholinesterase Inhibition | 2-alkoxy-3-cyanopyridine derivatives | Some derivatives were identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] | Neurodegenerative Diseases |
| ALK-2 Inhibition | Aminopyridine derivatives | Used in the synthesis of selective ALK-2 inhibitors for treating rare genetic diseases.[5] | Rare Diseases |
Experimental Protocols for Biological Activity Screening
Detailed experimental protocols for the specific screening of this compound derivatives are not available. However, the following are generalized methodologies for key experiments cited for related compounds, which can be adapted for the screening of the target derivatives.
Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., SGC-7901 for gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antibacterial Activity Screening (Broth Microdilution Method)
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing Synthesis and Screening Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a general workflow for the synthesis and biological screening of this compound derivatives based on methodologies for related compounds.
Caption: A generalized synthetic route to this compound derivatives.
Caption: A typical workflow for screening the biological activities of novel chemical entities.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP0462639A1 - Preparation of 2-chloropyridine derivatives - Google Patents [patents.google.com]
- 4. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
Comparative Guide to the Synthesis of 3-Chloro-2-isopropoxypyridine: An Evaluation of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 3-Chloro-2-isopropoxypyridine, a key intermediate in the development of various pharmaceutical compounds. The selection of an appropriate synthetic pathway is critical for efficiency, yield, and scalability in drug discovery and development. This document outlines two distinct approaches, starting from either 2,3-dichloropyridine or 3-chloro-2-hydroxypyridine, and presents a comparative analysis of the reagents, reaction conditions, and expected outcomes based on available experimental data.
Executive Summary
The synthesis of this compound can be effectively achieved through two main strategies:
-
Route A: Nucleophilic Aromatic Substitution (SNAc) of 2,3-Dichloropyridine. This approach leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack by an isopropoxide source.
-
Route B: Williamson Ether Synthesis of 3-Chloro-2-hydroxypyridine. This classic method involves the O-alkylation of the hydroxyl group of 3-chloro-2-hydroxypyridine (or its tautomer, 3-chloro-2-pyridone) with an appropriate isopropylating agent.
This guide will delve into the specifics of each route, providing detailed experimental protocols, quantitative data for comparison, and a discussion of the advantages and disadvantages of each method.
Route A: Synthesis from 2,3-Dichloropyridine
This synthetic pathway involves the selective substitution of the chlorine atom at the 2-position of 2,3-dichloropyridine with an isopropoxy group. The electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine at the 3-position activates the C2 position for nucleophilic attack.[1]
Caption: Synthetic pathway for this compound starting from 2,3-dichloropyridine.
Alternative Reagents and Performance Data
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-Dichloropyridine | Aniline / Pd(OAc)₂ / PPh₃ / NaOtBu | Toluene | 100 | 16 | 3-Chloro-N-phenylpyridin-2-amine | 82 | [1] |
| 2,3-Dichloropyridine | Cesium Fluoride (CsF) | DMSO | 110 | 20 | 3-Chloro-2-fluoropyridine | 71.9 | [2] |
Table 1: Performance data for nucleophilic substitution reactions on 2,3-Dichloropyridine with various nucleophiles.
Based on these analogous reactions, the synthesis of this compound from 2,3-dichloropyridine is anticipated to proceed with good yield under appropriate conditions. The use of a strong base like sodium hydride with isopropanol to generate the isopropoxide in situ, or the direct use of commercially available sodium isopropoxide, would be the reagents of choice.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol is a general representation based on similar reactions and should be optimized for the specific synthesis of this compound.
Materials:
-
2,3-Dichloropyridine
-
Sodium isopropoxide (or Sodium hydride and Isopropanol)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol and sodium hydride portion-wise at 0 °C to generate sodium isopropoxide in situ. Alternatively, add commercially available sodium isopropoxide directly to the anhydrous solvent.
-
To this suspension, add a solution of 2,3-dichloropyridine in the chosen anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Synthesis from 3-Chloro-2-hydroxypyridine
This route utilizes the well-established Williamson ether synthesis, which involves the deprotonation of the hydroxyl group of 3-chloro-2-hydroxypyridine to form an alkoxide, followed by nucleophilic attack on an isopropyl halide or sulfonate.
Caption: Synthetic pathway for this compound starting from 3-chloro-2-hydroxypyridine.
Alternative Reagents and Performance Data
The success of the Williamson ether synthesis is dependent on the choice of base and the isopropylating agent. Strong bases like sodium hydride (NaH) are effective for deprotonation, while milder bases such as potassium carbonate (K₂CO₃) can also be employed. The choice of the isopropylating agent is critical; primary or secondary alkyl halides or sulfonates are typically used. For introducing the isopropyl group, 2-bromopropane or isopropyl tosylate are suitable options. It is important to note that since this is an SN2 reaction, steric hindrance can affect the reaction rate and yield.[3]
Experimental Protocol: General Procedure for Williamson Ether Synthesis
This protocol is a general guide and should be adapted and optimized for the specific synthesis.
Materials:
-
3-Chloro-2-hydroxypyridine
-
A suitable base (e.g., Sodium hydride, Potassium carbonate)
-
An isopropylating agent (e.g., 2-Bromopropane, Isopropyl tosylate)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetone)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-hydroxypyridine in an anhydrous polar aprotic solvent.
-
Add the base to the solution and stir at room temperature for a period to allow for the formation of the pyridone salt.
-
Add the isopropylating agent to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and monitor its progress.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Comparison of Synthetic Routes
| Feature | Route A: Nucleophilic Aromatic Substitution | Route B: Williamson Ether Synthesis |
| Starting Material Availability | 2,3-Dichloropyridine is commercially available. | 3-Chloro-2-hydroxypyridine is commercially available. |
| Reagent Cost & Availability | Sodium isopropoxide or isopropanol and a strong base are readily available and relatively inexpensive. | Isopropylating agents like 2-bromopropane are common, but tosylates may need to be prepared. Bases are standard laboratory reagents. |
| Reaction Conditions | Typically requires elevated temperatures and an inert atmosphere. | Conditions can range from mild to elevated temperatures, depending on the reactivity of the substrate and reagents. |
| Selectivity | Generally high selectivity for substitution at the C2 position. | O-alkylation is favored, but N-alkylation can be a competing side reaction, although generally minor for pyridones. |
| Potential Byproducts | Unreacted starting material, and potentially minor amounts of the C3-substituted isomer. | N-alkylated pyridone, elimination products if a sterically hindered base or secondary alkyl halide is used under harsh conditions. |
| Scalability | Generally scalable, with considerations for handling strong bases and elevated temperatures. | A well-established and scalable reaction in industrial settings. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route A is a direct approach that leverages the inherent reactivity of 2,3-dichloropyridine. It is a strong candidate for a high-yielding synthesis, although optimization of reaction conditions would be necessary.
-
Route B , the Williamson ether synthesis, is a classic and reliable method. While it may involve an additional deprotonation step, the reaction conditions can often be milder, and it is a well-understood transformation, which can be advantageous for process development.
The optimal choice of synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment and expertise. For process development, it would be prudent to perform small-scale trials of both routes to determine the most efficient and cost-effective method for the specific application. Further investigation into the specific reaction conditions and yields for the direct isopropoxylation of 2,3-dichloropyridine would be particularly valuable for a definitive comparison.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Chloro-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 3-Chloro-2-isopropoxypyridine with the utmost care, treating it as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may not offer sufficient protection.
-
Eye Protection: Use chemical splash goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1]
In Case of Spills: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] Collect the absorbed material into a designated, sealed container for hazardous waste. For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.
Hazard Classification and Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the hazards associated with the parent compound, pyridine, and other chlorinated compounds to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures | Relevant EPA Waste Codes (for Pyridine) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] | Avoid all direct contact and inhalation. Use appropriate PPE at all times. | U196, D038[2] |
| Flammability | Highly flammable liquid and vapor.[2][3][4] Vapors may form explosive mixtures with air.[3] | Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use non-sparking tools. | F005[2] |
| Skin Irritation | Causes skin irritation. | Wear appropriate protective gloves and clothing. | - |
| Eye Irritation | Causes serious eye irritation.[2] | Wear eye and face protection. | - |
| Environmental Hazard | Potentially harmful to aquatic life. Do not empty into drains. | Prevent release to the environment. | - |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
This compound falls into the category of halogenated organic compounds.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1][4][5]
2. Waste Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
For mixtures, list all constituents and their approximate percentages.
-
3. Waste Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.[5]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or dispose of the chemical waste on your own. Professional disposal is required, typically through high-temperature incineration.[6]
5. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-2-isopropoxypyridine
Essential Safety and Handling Guide for 3-Chloro-2-isopropoxypyridine
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and operational protocols for handling this compound, a chemical compound utilized in advanced drug development and scientific research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar chlorinated pyridine derivatives. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Immediate Safety Precautions: Hazard Overview
Based on analogous compounds, this compound should be treated as a hazardous substance.[1] Key potential hazards include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[6] A face shield should be worn over goggles when there is a risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][8] Avoid latex gloves.[6] Inspect gloves before use and change immediately upon contamination.[7] Double gloving is advised for higher-risk tasks.[7] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[7] |
| Foot Protection | Closed-Toe Shoes | Shoes that cover the entire foot are required.[7] Perforated shoes, sandals, and open-toed footwear are strictly prohibited.[7] |
| Respiratory Protection | Fume Hood / Respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling Workflow
A systematic approach is crucial for minimizing risks during the handling of this compound.
Preparation:
-
Ventilation Check: Ensure the laboratory is well-ventilated and the chemical fume hood is functioning correctly before commencing any work.[6][8]
-
PPE Inspection: Inspect all personal protective equipment for integrity. Don appropriate PPE as outlined in the table above.[9]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Material Staging: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
Handling:
-
Containment: Conduct all transfers and manipulations of this compound within a chemical fume hood.[6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area.[9]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[1] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[1] Do not use combustible materials for absorption. Prevent the spill from entering drains.[1]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[11]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11] Keep the container tightly sealed.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The label must include the full chemical name and the words "Hazardous Waste".[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.[5][11] Under no circumstances should this chemical be disposed of down the drain.[1]
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
